molecular formula C13H20ClNO2 B554973 H-DL-Phe-OtBu.HCl CAS No. 15100-75-1

H-DL-Phe-OtBu.HCl

Número de catálogo: B554973
Número CAS: 15100-75-1
Peso molecular: 257.75 g/mol
Clave InChI: FDMCEXDXULPJPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-DL-Phe-OtBu.HCl, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
The exact mass of the compound H-Phe-OtBu.HCl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl 2-amino-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15100-75-1
Record name tert-Butyl 3-phenyl-L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15100-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 3-phenyl-L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-DL-Phe-OtBu.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative crucial for various applications in synthetic chemistry, particularly in peptide synthesis and as a key intermediate in the development of pharmaceuticals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental details and practical workflows.

Core Chemical Properties

This compound is a white to off-white crystalline solid. The presence of the tert-butyl ester group provides steric protection to the carboxylic acid functionality of DL-phenylalanine, preventing its participation in unwanted side reactions during chemical synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

Physicochemical Data
PropertyValueReferences
Molecular Formula C₁₃H₂₀ClNO₂[1][2][]
Molecular Weight 257.76 g/mol [1][2][]
Appearance White to off-white crystalline powder[1][]
Melting Point Approximately 235-240 °C[]
Boiling Point 303.3 °C at 760 mmHg[]
Solubility Soluble in methanol (B129727) and DMSO.[4][5] The hydrochloride salt increases solubility in polar solvents.[]
Storage Store at 2-8°C in a tightly sealed container, away from moisture.[1][4] It is stable under recommended storage conditions.[6]
Stability and Reactivity

This compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl).[6] The tert-butyl ester protecting group is sensitive to strong acidic conditions, which are typically used for its removal after the desired synthetic steps are completed.

Synthesis and Purification

The following is a representative experimental protocol for the synthesis and purification of this compound, compiled from general methods for the tert-butyl esterification of amino acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • DL-Phenylalanine

  • Dioxane (or Dichloromethane)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Isobutylene (B52900)

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Dry diethyl ether

  • Hydrogen chloride (gas or solution in ether)

Procedure:

  • Esterification: In a pressure vessel (autoclave), suspend DL-Phenylalanine (1 equivalent) in dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 1.5 equivalents).[7]

  • Cool the mixture and add condensed isobutylene (a suitable excess, e.g., 3-4 equivalents).[7]

  • Seal the vessel and stir the reaction mixture at room temperature for 2 to 3 days.[7] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully vent the excess isobutylene.

  • Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the free base of DL-Phenylalanine tert-butyl ester as an oil or solid.

  • Salt Formation: Dissolve the free base in dry diethyl ether.

  • Cool the solution to 0°C and bubble dry hydrogen chloride gas through it, or add a pre-prepared solution of HCl in dry ether, until the solution is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound as a white solid.[8]

Analytical Characterization

¹H NMR Spectroscopy (Expected)
  • Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.

  • α-proton (-CH(NH₂)-): Triplet or multiplet around δ 4.0-4.3 ppm.

  • β-protons (-CH₂-Ph): Two doublets of doublets (diastereotopic protons) around δ 3.0-3.3 ppm.

  • tert-Butyl protons (-C(CH₃)₃): A sharp singlet around δ 1.4-1.5 ppm.

  • Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)
  • Carbonyl carbon (-C=O): Signal in the range of δ 170-175 ppm.

  • Aromatic carbons: Signals between δ 125-140 ppm.

  • α-carbon: Signal around δ 55-60 ppm.

  • Quaternary carbon of tert-butyl group: Signal around δ 80-85 ppm.

  • β-carbon (-CH₂-Ph): Signal around δ 35-40 ppm.

  • Methyl carbons of tert-butyl group: Signal around δ 27-29 ppm.

FT-IR Spectroscopy (Expected)
  • N-H stretching (amine salt): Broad absorption in the range of 3000-3300 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C=O stretching (ester): Strong absorption around 1730-1750 cm⁻¹.

  • N-H bending (amine salt): Absorption around 1500-1600 cm⁻¹.

  • C-O stretching (ester): Absorptions in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (Expected)
  • Molecular Ion (M⁺): The mass of the free base (C₁₃H₁₉NO₂) is 221.14 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 222.15.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the phenylalanine residue, allowing for the sequential addition of other amino acids to the N-terminus.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol describes a single coupling cycle for adding a DL-phenylalanine residue to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine (B6355638) in dimethylformamide (DMF)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to neutralize the hydrochloride and activate the amino acid. The solution should be allowed to pre-activate for a few minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Workflow and Logical Relationships

Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a DL-phenylalanine residue.

SPPS_Workflow cluster_reagents Reagent Preparation start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling wash1->coupling activation Amino Acid Activation: This compound + Coupling Reagent + DIPEA in DMF activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Fmoc-Phe-Peptide-Resin wash2->end reagents Reagents This compound This compound This compound->activation Coupling Reagent (HATU) Coupling Reagent (HATU) Coupling Reagent (HATU)->activation DIPEA DIPEA DIPEA->activation 20% Piperidine/DMF 20% Piperidine/DMF 20% Piperidine/DMF->deprotection

References

A Technical Overview of H-DL-Phe-OtBu.HCl: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a derivative of the amino acid phenylalanine. It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its protected functional groups make it a versatile reagent for the controlled assembly of complex molecules. This document provides a concise technical summary of its key properties and a conceptual workflow for its application.

Physicochemical Properties and Structural Information

The fundamental characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyDataReference(s)
Molecular Weight 257.76 g/mol [1][2][3]
Molecular Formula C₁₃H₂₀ClNO₂[1][2][3]
CAS Number 75898-47-4[1][2][4]
Appearance White to off-white solid/powder[4]
Synonyms DL-Phenylalanine tert-butyl ester hydrochloride, tert-butyl 2-amino-3-phenylpropanoate hydrochloride[2][4]
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl[]
InChI Key FDMCEXDXULPJPG-UHFFFAOYSA-N[6]
Primary Application Intermediate in peptide synthesis and pharmaceutical development.[4]

Conceptual Workflow: Application in Solid-Phase Peptide Synthesis

This compound is frequently utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. The tert-butyl (OtBu) group protects the carboxylic acid, while the amine is present as a hydrochloride salt. The following diagram illustrates a generalized workflow where an amino acid derivative like this compound is incorporated into a growing peptide chain.

PeptideSynthesisWorkflow Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Start with Fmoc-AA-Resin FmocAA1 Fmoc-Protected Amino Acid Wash1 Washing Step Deprotection1->Wash1 Activation Carboxyl Activation (e.g., DIC/HOBt) Coupling Coupling Reaction Activation->Coupling Couple PheOtBu This compound (Incoming Amino Acid) PheOtBu->Activation Activate Wash2 Washing Step Coupling->Wash2 Wash1->Coupling Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Repeat Cycle or Proceed to Cleavage Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) Wash2->Cleavage Final Wash Deprotection2->Cleavage Peptide Final Peptide Cleavage->Peptide

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and scale, a general procedure for coupling this compound in SPPS is outlined below.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents (e.g., DIC/HOBt or HATU)

  • Base (e.g., DIPEA or NMM)

  • Solvent (e.g., DMF or NMP)

Protocol:

  • Resin Preparation: The synthesis begins with a solid support resin to which the first amino acid is attached. The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. A base (e.g., DIPEA) is added to neutralize the hydrochloride salt. The coupling reagents are then added to activate the carboxylic acid group.

  • Coupling Reaction: The activated H-DL-Phe-OtBu solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the new peptide bond.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The Fmoc group of the newly added phenylalanine residue is then deprotected to allow for the coupling of the next amino acid in the sequence. This cycle of deprotection, activation, and coupling is repeated until the desired peptide is synthesized.

  • Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl ester from the phenylalanine) are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

This compound's utility as a precursor for pharmaceuticals, particularly in developing analgesics and antidepressants, underscores its importance in drug discovery pipelines.[4] Furthermore, its application extends to biochemical studies, aiding researchers in understanding amino acid interactions and metabolic pathways.[4]

References

CAS number and synonyms for DL-Phenylalanine tert-butyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Identity

DL-Phenylalanine tert-butyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers of phenylalanine tert-butyl ester hydrochloride. It is a compound utilized in chemical synthesis, particularly as an intermediate in the creation of more complex molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the phenylalanine amino acid, while the hydrochloride salt enhances the compound's stability and solubility in certain solvents.

Chemical Data Summary

The following table summarizes the Chemical Abstracts Service (CAS) numbers and common synonyms for DL-Phenylalanine tert-butyl ester hydrochloride and its individual stereoisomers. This data is critical for accurate identification and sourcing of the specific compound required for experimental work.

Compound NameCAS NumberSynonyms
DL-Phenylalanine tert-butyl ester hydrochloride 75898-47-4[1]DL-Phe-OtBu·HCl[1]
D-Phenylalanine tert-butyl ester hydrochloride 3403-25-6[2][3]H-D-Phe-OtBu HCl, R-tert-butyl 2-amino-3-phenylpropanoate hydrochloride, tert-butyl 2R-2-amino-3-phenylpropanoate hydrochloride, H-D-Phe-OtBu hydrochloride, tert-butyl D-phenylalaninate hydrochloride[4]
L-Phenylalanine tert-butyl ester hydrochloride 15100-75-1[][6]L-Phe-OtBu HCl, tert-Butyl 3-phenyl-L-alaninate hydrochloride, H-Phe-OtBu HCl, (S)-Phenylalanine tert-butyl ester hydrochloride[]

Structural Relationship

The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry. The DL- form represents an equimolar mixture of the D- and L-isomers, which are non-superimposable mirror images of each other.

G cluster_racemic Racemic Mixture cluster_enantiomers Constituent Enantiomers dl_phe DL-Phenylalanine tert-butyl ester HCl d_phe D-Phenylalanine tert-butyl ester HCl dl_phe->d_phe Contains l_phe L-Phenylalanine tert-butyl ester HCl dl_phe->l_phe

Caption: Logical diagram showing the racemic DL-form and its D- and L-enantiomer components.

Experimental Protocols

The provided search results did not contain specific experimental protocols for the use of DL-Phenylalanine tert-butyl ester hydrochloride. This compound is typically used as a starting material or intermediate in multi-step organic syntheses. Researchers should consult relevant synthetic chemistry literature for detailed experimental procedures tailored to their specific research objectives.

Applications in Research and Development

DL-Phenylalanine tert-butyl ester hydrochloride and its enantiopure forms are valuable reagents in several areas:

  • Peptide Synthesis: The protected amino acid structure is ideal for use in both solid-phase and solution-phase peptide synthesis.

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceutical compounds, including potential analgesics and antidepressants.[1]

  • Biochemical Research: The compound is used in biochemical assays to study amino acid interactions and metabolic pathways.[1]

References

An In-depth Technical Guide to the Solubility and Stability of H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H-DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). The information herein is curated for professionals in research, science, and drug development to facilitate its effective use in experimental and developmental workflows.

Introduction

This compound is a protected amino acid derivative used in peptide synthesis and other organic transformations. The tert-butyl ester group provides stability to the phenylalanine side chain, while the hydrochloride salt enhances its solubility in polar solvents.[] A thorough understanding of its solubility and stability is crucial for its application in pharmaceutical development and organic synthesis, ensuring optimal reaction conditions, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 75898-47-4
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
Appearance Solid-
Melting Point Not available-
pKa Not available-

Note: Data for the DL-form is limited; some data may be inferred from the L-enantiomer.

Solubility Profile

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityRemarksReference
Methanol Soluble-[2]
Ethanol SolubleImplied by its use as a solvent for optical rotation measurements (c=2).[2]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLFor the L-enantiomer.-
Water Expected to be solubleThe hydrochloride salt increases solubility in polar solvents. The solubility of the parent amino acid, L-phenylalanine, in water is known to increase with temperature.[][3]
Polar Solvents Generally SolubleThe presence of the hydrochloride salt enhances solubility.[]

It is important to note that the solubility of amino acid derivatives can be significantly influenced by factors such as temperature and the presence of other solutes. For instance, the solubility of L-phenylalanine in water and water-alcohol mixtures has been shown to be temperature-dependent.[3]

Stability Profile

The stability of this compound is a key consideration for its storage and handling, as well as for its use in chemical reactions where degradation could lead to impurities.

This compound is reported to be hygroscopic and should be stored in a sealed container away from moisture. General storage recommendations for the L-enantiomer are at 2-8°C.[] It is also noted to be incompatible with strong oxidizing agents.

The tert-butyl ester group is known to be stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.[4][5][6] The acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4][7][8][9][10] This reaction is reversible, and the equilibrium can be influenced by the concentration of water.[7][10]

The thermal degradation of phenylalanine and its derivatives can involve several pathways, including decarboxylation, deamination, and dehydration.[11][12] High temperatures can lead to the decomposition of the molecule, and the presence of other reactive species can influence the degradation products. Studies on other esters have shown that thermal degradation can be significant at temperatures ranging from 180-260°C.[13]

Phenylalanine and its chromophores are known to undergo photodissociation upon UV irradiation. The major dissociation pathway involves C-C bond cleavage.[14][15] The photostability of amino acid derivatives can be influenced by the presence of other molecules that can act as photostabilizers through antioxidative or UV filtering mechanisms.[16][17]

A logical workflow for assessing the stability of this compound is depicted in the following diagram.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Studies cluster_analysis Analytical Methods cluster_evaluation Data Evaluation prep Prepare solutions of This compound in relevant solvents acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to oxidation Oxidative Stress (e.g., 3% H2O2) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C, 80°C) prep->thermal Expose to photo Photolytic Stress (UV/Vis light) prep->photo Expose to hplc HPLC Analysis (Quantification of parent and degradation products) acid->hplc Analyze samples at time intervals nmr NMR Spectroscopy (Structural elucidation of degradation products) acid->nmr Analyze degraded samples ms Mass Spectrometry (Identification of degradation products) acid->ms Analyze degraded samples base->hplc Analyze samples at time intervals base->nmr Analyze degraded samples base->ms Analyze degraded samples oxidation->hplc Analyze samples at time intervals oxidation->nmr Analyze degraded samples oxidation->ms Analyze degraded samples thermal->hplc Analyze samples at time intervals thermal->nmr Analyze degraded samples thermal->ms Analyze degraded samples photo->hplc Analyze samples at time intervals photo->nmr Analyze degraded samples photo->ms Analyze degraded samples kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways hplc->pathway nmr->pathway ms->pathway storage Recommend Storage Conditions kinetics->storage pathway->storage

Stability Assessment Workflow

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are general methods that can be adapted for specific laboratory requirements.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Centrifuge the vials to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L.

The following diagram illustrates the workflow for solubility determination.

Solubility_Determination_Workflow start Start prepare Add excess this compound to a known volume of solvent start->prepare equilibrate Agitate at constant temperature (e.g., 24-48h) prepare->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate sample Withdraw an aliquot of the supernatant separate->sample quantify Quantify concentration using HPLC sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Solubility Determination Workflow

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

  • Method Development:

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Derivatization: Pre- or post-column derivatization may be necessary to enhance detection, especially for degradation products that may lack a strong chromophore.[18][19][20][21][22]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solid sample and a solution to UV and visible light.

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method.

  • Analysis of Degradation Products:

    • Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

    • Identification: Use techniques like LC-MS and NMR to identify the structure of the major degradation products.[23][24][25][26][27]

The logical relationship between the parent compound and its potential degradation pathways is visualized below.

Degradation_Pathways cluster_degradation Degradation Products parent This compound hydrolysis DL-Phenylalanine + tert-Butanol parent->hydrolysis Acid Hydrolysis decarboxylation Phenethylamine derivative parent->decarboxylation Thermal Stress deamination Hydroxy acid derivative parent->deamination Thermal/Oxidative Stress photodegradation C-C Cleavage Products parent->photodegradation UV/Vis Light

Potential Degradation Pathways

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and general chemical principles for this class of compounds. While specific quantitative data is limited, the provided information on its qualitative solubility, expected stability under various conditions, and general experimental protocols will aid researchers and developers in its effective application. For critical applications, it is recommended to perform specific solubility and stability studies under the intended conditions of use.

References

A Technical Guide to the Safe Handling of H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). The information is compiled from various safety data sheets and chemical suppliers to ensure a comprehensive understanding of the potential hazards and the necessary measures to mitigate them. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its related isomers is presented below. It is important to note that specific values may vary slightly between different suppliers and batches.

PropertyValueNotes
Molecular Formula C13H20ClNO2[1][2][3]
Molecular Weight 257.76 g/mol [2][4][5]
Appearance White to off-white solid/powder[3][4][5]
Purity ≥97%[3]
Melting Point 235 °CFor the L-isomer[]
Boiling Point 303.3 °C at 760 mmHgFor the L-isomer[]
Solubility Soluble in DMSO (≥ 100 mg/mL) and methanol.[4][7]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications may vary, this compound should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

  • Skin Contact: May cause skin irritation and could be harmful if absorbed through the skin.[1]

  • Eye Contact: May cause eye irritation.[1]

To minimize exposure, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][8]

  • Skin Protection: A lab coat, full-length pants, and closed-toe shoes are required.[9] Use chemical-resistant gloves (e.g., nitrile rubber).[2][8]

  • Respiratory Protection: For operations that may generate dust, a dust respirator or a self-contained breathing apparatus should be used.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][9]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid the formation of dust and aerosols.[2]

  • Keep away from heat, sparks, and open flames.[1][10]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][10]

Storage:

  • Keep the container tightly closed.[1][2]

  • Store in a dry, cool, and well-ventilated place.[2][8]

  • Recommended storage temperature is 4°C for short-term storage.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][11]

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][12]

Accidental Release Measures:

  • Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[1]

  • Large Spills: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Use a shovel to transfer the material to a suitable, closed container for disposal.[1] Avoid dust formation.[2] Prevent the material from entering drains.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires.[1] For large fires, use water spray, fog, or foam. Do not use a water jet.[1]

  • Hazardous Combustion Products: Thermal decomposition can produce oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][11]

  • Special Protective Equipment: Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[1]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage RiskAssessment Review SDS & Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Weighing Weigh Compound in Vented Enclosure PPE->Weighing Dissolution Prepare Solution in Fume Hood Weighing->Dissolution Experiment Conduct Experiment Dissolution->Experiment Decontamination Decontaminate Glassware & Work Surfaces Experiment->Decontamination WasteDisposal Dispose of Waste in Designated Containers Decontamination->WasteDisposal Storage Store in Tightly Sealed Container at 4°C WasteDisposal->Storage

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to H-DL-Phe-OtBu.HCl: Commercial Availability, Purity, and Application in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride), a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical intermediates. This document outlines its commercial availability, typical purity grades, and provides a detailed experimental protocol for its application in dipeptide synthesis.

Commercial Suppliers and Purity Grades

This compound is available from a range of commercial chemical suppliers. The purity of this reagent is critical for its successful application, with the most common analytical method for its determination being High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several key suppliers.

SupplierProduct NameCAS NumberPurity GradeAnalytical Method
AbMole BioScience This compound75898-47-4≥98.0%Not Specified
Chem-Impex DL-Phenylalanine tert-butyl ester hydrochloride75898-47-4≥99%HPLC
ChemicalBook DL-Phenylalaninetert-butyl ester hydrochloride75898-47-4≥99%HPLC
CymitQuimica H-DL-Phe-OtBu HCl75898-47-497%Not Specified
Sigma-Aldrich DL-Phenylalanine t-butyl ester hydrochloride75898-47-4Not SpecifiedNot Specified

It is important to note that while the above suppliers explicitly list the DL-racemic mixture, other suppliers such as Tokyo Chemical Industry, MedChemExpress, and Fisher Scientific offer the L- and D-enantiomers (H-Phe-OtBu.HCl and H-D-Phe-OtBu.HCl, respectively) with purities typically greater than 98% as determined by HPLC.[1][2][3][4] Researchers should carefully select the appropriate stereoisomer for their specific application.

Application in Dipeptide Synthesis: A Representative Experimental Protocol

This compound is a valuable starting material in peptide synthesis. The tert-butyl ester protects the carboxylic acid functionality of the phenylalanine residue, while the amine is present as a hydrochloride salt. The following is a representative experimental protocol for the solution-phase synthesis of a dipeptide, for example, Boc-L-Ala-DL-Phe-OtBu, using a carbodiimide (B86325) coupling agent. This method is adapted from standard peptide coupling procedures.[5][6]

Reaction Scheme:

Boc-L-Ala-OH + this compound -> Boc-L-Ala-DL-Phe-OtBu

Materials and Reagents:

  • Boc-L-Alanine (Boc-L-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Mixture: To a solution of Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DCC (1.05 equivalents) portion-wise. Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Deprotonation: In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir the mixture for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the solution of the free amine of DL-Phe-OtBu to the activated Boc-L-Ala-OH solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-L-Ala-DL-Phe-OtBu.

Logical Workflow and Quality Control

The successful synthesis and application of peptides derived from this compound rely on a systematic workflow that includes rigorous quality control at each stage. The following diagram illustrates a typical workflow for the synthesis and quality control of a dipeptide.

Dipeptide_Synthesis_Workflow cluster_synthesis Dipeptide Synthesis cluster_qc Quality Control start Start: Reagent Preparation reagents Boc-AA-OH + this compound start->reagents coupling Coupling Reaction (e.g., DCC/HOBt) reagents->coupling workup Reaction Work-up (Filtration & Extraction) coupling->workup in_process_qc In-Process QC (TLC Monitoring) coupling->in_process_qc purification Purification (Column Chromatography) workup->purification final_product_qc Final Product QC purification->final_product_qc hplc Purity Analysis (HPLC) final_product_qc->hplc ms Identity Confirmation (MS) final_product_qc->ms nmr Structural Elucidation (NMR) final_product_qc->nmr end_product Purified Dipeptide nmr->end_product

Caption: Workflow for Dipeptide Synthesis and Quality Control.

This guide serves as a foundational resource for researchers and professionals working with this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always refer to the supplier's safety data sheet (SDS) for safe handling and storage information.

References

A Researcher's Guide to the Principles of Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical biology and drug discovery, the precise chemical synthesis of peptides is a foundational technique. This process is critically dependent on the strategic use of protecting groups to temporarily mask the reactive functional moieties of amino acids. This guide provides a comprehensive overview of the core principles governing the use of protected amino acids in research, with a primary focus on their application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemistry of the most common protecting group strategies, present detailed experimental protocols, and provide quantitative data to inform synthetic planning.

The Fundamental Need for Protection

Amino acids are bifunctional molecules, possessing a primary amine (α-amino group) and a carboxylic acid (α-carboxyl group). Additionally, 19 of the 20 proteinogenic amino acids have side chains with varying functionalities, many of which are also reactive (e.g., the ε-amino group of lysine, the thiol of cysteine, or the carboxyl group of aspartic acid).

During peptide bond formation, which involves the coupling of the carboxyl group of one amino acid to the amino group of another, these multiple reactive sites can lead to undesirable side reactions. These include self-polymerization of the activated amino acid or branching of the peptide chain.[1][2] To ensure the controlled, stepwise assembly of a specific peptide sequence, it is mandatory to temporarily block all reactive groups except for the one intended to participate in the coupling reaction.[3] This is the central role of protecting groups in peptide chemistry.

Core Principles of Protection Strategy

An ideal protecting group strategy is governed by several key principles:

  • Ease of Introduction: The protecting group should be introduced onto the amino acid efficiently and in high yield.

  • Stability: The group must be stable under the conditions of subsequent reaction steps (e.g., peptide coupling and deprotection of other groups).

  • Ease of Removal: The group must be removable in high yield under conditions that do not damage the newly formed peptide backbone or other protecting groups.[4]

  • Orthogonality: This is a critical concept in complex syntheses. An orthogonal protection scheme utilizes multiple classes of protecting groups, where each class is removable by a specific set of chemical reagents that do not affect the others.[5][] This allows for the selective deprotection of a specific site on the peptide while it is still attached to the resin, enabling modifications like cyclization or branching.

The general principle of using protecting groups in peptide synthesis is illustrated below.

G cluster_AA Amino Acid cluster_Protected_AA Protected Amino Acid cluster_Deprotection Selective Deprotection & Coupling AA H₂N R-CH COOH P_AA P¹-HN R(P³)-CH COO-P² AA:f0->P_AA:f0 Protect α-Amino Group (P¹) AA:f2->P_AA:f2 Protect Carboxyl Group (P²) AA:f1->P_AA:f1 Protect Side Chain if R is reactive (P³) Deprotect_N Remove P¹ (e.g., with Base) P_AA->Deprotect_N Ready for C->N Peptide Synthesis Deprotect_C Remove P² (e.g., with Acid) P_AA->Deprotect_C Ready for N->C Peptide Synthesis

Caption: General principle of amino acid functional group protection.

Major Orthogonal Strategies in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for peptide synthesis. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner.[7] The two most prevalent orthogonal protection strategies are the Boc/Bzl and Fmoc/tBu methods.

The Boc/Bzl Strategy

The tert-Butyloxycarbonyl (Boc) / Benzyl (Bzl) strategy was the first widely adopted method for SPPS.

  • α-Amino Protection: The temporary N-terminal protection is the acid-labile Boc group.

  • Side-Chain Protection: "Permanent" side-chain protection is typically provided by benzyl-based groups (e.g., Benzyl esters for Asp/Glu, Benzyl ethers for Ser/Thr).

  • Deprotection Cycle: The Boc group is removed at each cycle using a moderately strong acid, such as Trifluoroacetic Acid (TFA).[8]

  • Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin, and the benzyl-based side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8]

This strategy is considered "quasi-orthogonal" because both types of protecting groups are acid-labile, relying on a significant difference in acid sensitivity for selective removal.[5]

The Fmoc/tBu Strategy

The 9-Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) strategy is now the most common approach due to its milder conditions.

  • α-Amino Protection: The temporary N-terminal protection is the base-labile Fmoc group.

  • Side-Chain Protection: Permanent side-chain protection is provided by acid-labile groups, primarily based on tert-butyl (tBu) ethers, esters, and carbamates.[5]

  • Deprotection Cycle: The Fmoc group is removed at each cycle using a mild organic base, typically a 20-50% solution of piperidine (B6355638) in N,N-Dimethylformamide (DMF).[9]

  • Final Cleavage: The final cleavage from the resin and removal of the tBu-based side-chain groups are performed in a single step with a strong acid, most commonly TFA.[10]

This is a fully orthogonal system, as the conditions for removing the temporary (base-labile) and permanent (acid-labile) protecting groups are distinct.[]

Data Presentation: Quantitative Comparison of SPPS Strategies

The choice between Fmoc and Boc strategies depends on the peptide sequence, desired modifications, and available equipment. The following table summarizes the key quantitative and qualitative differences.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protecting Group Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
α-Amino Deprotection 20-50% Piperidine in DMF25-50% TFA in DCM
Typical Deprotection Time 5-20 minutes15-30 minutes
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Reagent Strong Acid (e.g., TFA)Very Strong Acid (e.g., HF, TFMSA)
Orthogonality Fully OrthogonalQuasi-orthogonal
Typical Peptide Purity High; milder conditions reduce side reactions.[11]High, but repeated acid exposure can degrade sensitive residues.
Aggregation Issues More frequent due to neutral peptide backbone.Less frequent as protonated N-terminus reduces H-bonding.[8]
Safety Considerations Avoids routine use of strong acids.Requires specialized equipment for handling highly corrosive and toxic HF.[11]

Side-Chain Protection: A Critical Component

Protecting reactive side chains is crucial for preventing unwanted modifications during synthesis. The choice of side-chain protecting group is dictated by the overall strategy (Fmoc/tBu or Boc/Bzl) and the specific amino acid.

Amino AcidSide-Chain FunctionalityCommon Fmoc/tBu Protecting GroupsCommon Boc/Bzl Protecting GroupsDeprotection/Cleavage Condition
Arginine (Arg) GuanidinoPbf, Pmc, MtrTos, NO₂Strong Acid (TFA, HF)
Aspartic Acid (Asp) CarboxylOtBuOBzl, OcHexStrong Acid (TFA, HF)
Cysteine (Cys) ThiolTrt, Acm, StBuMob, p-MeBzlStrong Acid (TFA, HF), specific reagents for Acm
Glutamic Acid (Glu) CarboxylOtBuOBzl, OcHexStrong Acid (TFA, HF)
Histidine (His) ImidazoleTrt, BocDnp, Tos, BomStrong Acid (TFA, HF)
Lysine (Lys) ε-AminoBoc, Alloc2-Cl-ZStrong Acid (TFA, HF), Pd(0) for Alloc
Serine (Ser) HydroxyltBuBzlStrong Acid (TFA, HF)
Threonine (Thr) HydroxyltBuBzlStrong Acid (TFA, HF)
Tryptophan (Trp) IndoleBocForStrong Acid (TFA, HF)
Tyrosine (Tyr) PhenoltBu2-Br-Z, BzlStrong Acid (TFA, HF)

Abbreviations: Pbf: 2,2,4,6,7-Pentamethyldihydrofuran-5-sulfonyl; Pmc: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl; Mtr: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl; Tos: Tosyl; Trt: Trityl (Triphenylmethyl); Acm: Acetamidomethyl; Mob: p-Methoxybenzyl; Dnp: 2,4-Dinitrophenyl; Bom: Benzyloxymethyl; Z: Benzyloxycarbonyl.

Experimental Protocols & Workflows

General Workflow for Fmoc-Based SPPS

The cyclical nature of SPPS makes it highly suitable for automation, though manual synthesis is common for smaller scales or methods development. The general workflow is a series of repeated cycles, each adding one amino acid to the growing peptide chain.

spss_workflow start Start: C-terminal AA on Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next AA cleavage Final Cleavage & Side-Chain Deprotection (TFA + Scavengers) repeat->cleavage Sequence Complete end Purified Peptide cleavage->end

Caption: A typical workflow for a single cycle in Fmoc-based SPPS.
Detailed Protocol: Manual Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu-NH₂)

This protocol describes the manual Fmoc-SPPS of the pentapeptide Leu-enkephalin on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.[12]

1. Resin Preparation:

  • Weigh 0.1 mmol of Rink Amide resin into a fritted peptide synthesis vessel.

  • Add 10 mL of DMF to swell the resin. Agitate gently for 30-60 minutes.

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling the First Amino Acid (Fmoc-Leu-OH):

  • In a separate vial, dissolve Fmoc-Leu-OH (0.3 mmol, 3 eq), HCTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 5 mL of DMF.

  • Add this activation mixture to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • (Optional but recommended) Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If positive (blue beads), repeat the coupling step.

4. Subsequent Cycles (Phe, Gly, Gly, Tyr):

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each of the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

5. Final Fmoc Deprotection:

  • After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final deprotection as described in Step 2.

  • Wash the resin with DMF (5 x 10 mL), followed by Dichloromethane (DCM) (3 x 10 mL).

  • Dry the resin under vacuum for at least 1 hour.

6. Cleavage and Global Deprotection:

  • Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). CAUTION: Work in a well-ventilated fume hood.

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

7. Peptide Precipitation and Isolation:

  • Add the TFA filtrate dropwise into a tube containing ~40 mL of cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether twice more to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by preparative RP-HPLC.

Advanced Concepts: Orthogonal Side-Chain Deprotection

For the synthesis of complex peptides, such as cyclic or branched structures, a third dimension of orthogonality is often required. This involves using side-chain protecting groups that can be removed while the peptide is still on the resin and the N-terminal Fmoc group is intact.[13]

orthogonal_deprotection Peptide Resin-Bound Peptide Fmoc-AA₁-AA₂(P₂)-AA₃(P₃)-Resin Condition1 Condition A (e.g., Hydrazine) Peptide->Condition1 P₂ = Dde Condition2 Condition B (e.g., Pd(0)) Peptide->Condition2 P₃ = Alloc Condition3 Condition C (e.g., TFA) Peptide->Condition3 Final Cleavage Product1 Fmoc-AA₁-AA₂(OH)-AA₃(P₃)-Resin (Selective Deprotection of P₂) Condition1->Product1 Product2 Fmoc-AA₁-AA₂(P₂)-AA₃(OH)-Resin (Selective Deprotection of P₃) Condition2->Product2 Product3 H₂N-AA₁-AA₂(OH)-AA₃(OH) (Global Deprotection) Condition3->Product3

Caption: Orthogonal deprotection for on-resin peptide modification.

Commonly used protecting groups for this purpose include:

  • Alloc (Allyloxycarbonyl): Removed by Palladium (Pd(0)) catalysts. Used to protect Lys, Orn.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed by dilute hydrazine. Used to protect Lys, Orn.[1]

  • Mtt (4-Methyltrityl): Removed by very dilute TFA (e.g., 1% in DCM), leaving tBu groups intact. Used to protect Lys, His.

Conclusion

The strategic use of protecting groups is the cornerstone of modern peptide synthesis. A thorough understanding of the principles of orthogonality, the nuances between the dominant Fmoc/tBu and Boc/Bzl strategies, and the specific chemistries of various side-chain protecting groups is essential for any researcher in the field. By carefully selecting the appropriate protection scheme and optimizing reaction protocols, scientists can successfully synthesize a vast array of complex and modified peptides for applications ranging from basic biological research to the development of novel therapeutics.

References

An In-depth Technical Guide on the Role of H-DL-Phe-OtBu.HCl in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a key building block in the synthesis of complex molecules for pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, its unique structural properties make it an invaluable intermediate, particularly in the construction of peptides and other chiral molecules. This guide provides a technical overview of its applications, focusing on its role in synthetic methodologies that are crucial to drug discovery.

Core Properties and Role as a Synthetic Intermediate

This compound is a derivative of the amino acid phenylalanine where the carboxylic acid group is protected as a tert-butyl ester.[1] This protection is a critical feature for its application in organic synthesis. The tert-butyl group is sterically hindering and stable under a variety of reaction conditions, yet it can be removed under specific acidic conditions.[2][3][4][5] This allows for the selective manipulation of other functional groups on the molecule, such as the amine group, without unintended side reactions.

The primary application of this compound is in peptide synthesis, a cornerstone of modern drug development for creating therapeutics ranging from hormones and enzymes to antibodies and vaccines. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] Researchers have also utilized this compound in studies exploring potential neuroprotective effects and in the development of analgesics and antidepressants.[6]

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 75898-47-4[6]
Molecular Formula C13H19NO2·HCl[6]
Molecular Weight 257.8 g/mol [6]
Appearance White powder[6]
Purity ≥ 99% (HPLC)[6]
Storage Conditions 0-8 °C[6]

The Logic of Protecting Groups in Synthesis

In multi-step organic synthesis, particularly for complex molecules like peptides, it is essential to temporarily block reactive functional groups to ensure that reactions occur at the desired location. The use of this compound exemplifies this principle. The tert-butyl ester protects the carboxylic acid of phenylalanine, allowing the free amine group to be coupled with another amino acid. The following diagram illustrates this fundamental concept.

G cluster_0 Unprotected Phenylalanine cluster_1 Protected Phenylalanine cluster_2 Synthetic Step Unprotected H-DL-Phe-OH (Two reactive sites: -NH2 and -COOH) Reaction Peptide Coupling (e.g., with another amino acid) Unprotected->Reaction Leads to side reactions and polymerization Protected This compound (-COOH is protected) Protected->Reaction Allows specific coupling at the -NH2 group

Caption: Logic of using a protected amino acid in synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The most significant application of this compound and similar protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide chain sequentially while one end is attached to an insoluble resin support.[] The following is a representative protocol for a manual Boc-SPPS process, illustrating how a protected phenylalanine would be incorporated.

Objective: To synthesize a short peptide sequence on a solid support resin using Boc-protected amino acids.

Materials:

  • Merrifield resin (chloromethylated polystyrene)[8]

  • Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Gly-OH, etc.)

  • This compound (for comparison or solution-phase steps, though in Boc-SPPS, the Boc-protected version is attached to the resin)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU[]

  • Scavengers (e.g., anisole, for cleavage step)[8]

  • Peptide synthesis vessel with a filter

Methodology:

  • Resin Swelling and Preparation:

    • Place the Merrifield resin in the synthesis vessel.

    • Wash the resin with DMF, followed by DCM, to swell and prepare it for the reaction.

  • Attachment of the First Amino Acid (C-terminal):

    • The first Boc-protected amino acid is attached to the resin. For example, to attach Phenylalanine, Boc-Phe-OH is converted to its cesium salt and reacted with the chloromethylated resin.[8]

  • Deprotection of the α-Amino Group:

    • To deprotect the Boc group and free the amine for the next coupling, treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[8][9]

    • The TFA salt of the amine is formed.[9]

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the TFA salt by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.[10] This regenerates the free amine.

    • Wash the resin again with DCM and then DMF to prepare for coupling.

  • Coupling of the Next Amino Acid:

    • Dissolve the next Boc-protected amino acid (e.g., Boc-Gly-OH) in DMF/DCM.

    • Add a coupling agent, such as DCC, to activate the carboxylic acid of the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing:

    • After the coupling reaction, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[]

  • Repeat Cycle:

    • Repeat steps 3 through 6 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

    • This is typically achieved using a strong acid, such as liquid hydrogen fluoride (B91410) (HF) or TFMSA, in the presence of scavengers to prevent side reactions.[8][9]

The following diagram illustrates the cyclical workflow of Boc-Solid Phase Peptide Synthesis.

start Start: Amino Acid-Resin deprotection 1. Deprotection (Remove Boc group with TFA) start->deprotection wash1 2. Wash (DCM) deprotection->wash1 neutralization 3. Neutralization (DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM/DMF) neutralization->wash2 coupling 5. Coupling (Add next Boc-Amino Acid + DCC) wash2->coupling wash3 6. Wash (DMF/DCM) coupling->wash3 wash3->deprotection Repeat for next amino acid end End: Peptide-Resin (n+1 amino acids) wash3->end

Caption: Workflow of a single cycle in Boc-SPPS.

Conclusion

This compound serves as a critical, enabling tool in pharmaceutical development. Its utility lies not in its own biological activity, but in its role as a protected building block that allows for the precise and efficient chemical synthesis of peptides and other complex molecules.[][12] The tert-butyl ester provides robust protection of the carboxylic acid, which is essential for controlled, stepwise synthetic strategies like SPPS. Understanding the function of such intermediates is fundamental for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of H-DL-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of H-DL-Phe-OtBu.HCl, a racemic, C-terminally protected phenylalanine derivative, into peptide sequences using solid-phase peptide synthesis (SPPS). The use of a racemic mixture of D- and L-phenylalanine offers a strategy for creating peptide libraries with enhanced diversity or for developing peptides with increased resistance to enzymatic degradation.

Introduction to this compound in SPPS

This compound is a phenylalanine derivative where the alpha-amino group is free, the carboxylic acid is protected as a tert-butyl (tBu) ester, and it is supplied as a hydrochloride salt. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In the context of Fmoc-based SPPS, the free amino group allows for its direct coupling to the growing peptide chain after the N-terminal Fmoc group of the preceding amino acid has been removed. The tert-butyl ester side-chain protection is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved under the strongly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA).

The primary outcome of incorporating this compound into a peptide sequence is the generation of a mixture of two diastereomers at the point of incorporation. This can be a deliberate strategy to study the effects of stereochemistry on peptide activity or to create peptide mixtures for screening purposes.

Quantitative Data Summary

The efficiency of coupling and deprotection steps in SPPS can be influenced by several factors, including the specific amino acid sequence, the resin, and the coupling reagents used. While specific quantitative data for this compound is not extensively published, the following table summarizes typical coupling efficiencies observed in Fmoc-SPPS and key considerations when using this racemic amino acid.

ParameterTypical Value/RangeNotes and Considerations for this compound
Coupling Efficiency >99%The coupling efficiency for this compound is expected to be high, similar to other standard amino acids. Monitoring the coupling reaction (e.g., with a Kaiser test) is recommended to ensure completion. In case of difficult couplings, a second coupling step may be necessary.
Fmoc Deprotection Yield >99%The deprotection of the Fmoc group from the preceding amino acid is a standard step and should proceed with high efficiency.
Final Cleavage Yield 70-95%The yield of crude peptide after cleavage from the resin is dependent on the peptide sequence and the cleavage cocktail used. The OtBu group is efficiently cleaved by TFA.
Purity of Crude Peptide 50-80%The crude peptide will be a mixture of diastereomers. The overall purity will depend on the success of the individual synthesis steps.
Diastereomeric Ratio ~1:1The incorporation of the racemic mixture is expected to result in an approximately equimolar ratio of the two diastereomeric peptides. This can be confirmed by chromatographic analysis.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures. Adjustments may be necessary depending on the specific peptide sequence and the available instrumentation.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

N-α-Fmoc Deprotection
  • To the swollen resin with the N-terminal Fmoc-protected amino acid, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 3-5 minutes and drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

This protocol describes a standard coupling procedure using HBTU as the activating agent.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to neutralize the hydrochloride salt and activate the amino acid.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

Cleavage and Final Deprotection

The following is a general protocol for cleaving the peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the incorporated phenylalanine.

  • Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Analysis and Purification of Diastereomers

The crude product will be a mixture of diastereomeric peptides.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to confirm the presence of the two diastereomers with the expected mass.

  • Purification: The diastereomers can be separated using preparative RP-HPLC. Due to their different three-dimensional structures, diastereomers will typically have different retention times on a chiral or even a standard C18 column. Gradient optimization will be necessary to achieve baseline separation. Collect the fractions corresponding to each diastereomer and confirm their purity by analytical RP-HPLC.

  • Characterization: The purified diastereomers can be further characterized by techniques such as NMR spectroscopy to confirm their structure and stereochemistry.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the use of this compound in SPPS.

SPPS_Workflow_for_Racemic_Phe cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Cleavage_and_Purification Cleavage and Purification Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple with Activated This compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide (Diastereomeric Mixture) Precipitation->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Diastereomer_1 Purified Diastereomer 1 HPLC_Purification->Diastereomer_1 Diastereomer_2 Purified Diastereomer 2 HPLC_Purification->Diastereomer_2 Coupling_Activation_Pathway cluster_Activation Amino Acid Activation cluster_Coupling Coupling to Resin Racemic_Phe This compound Activated_AA Activated DL-Phe-OtBu (Active Ester) Racemic_Phe->Activated_AA Coupling_Reagents Coupling Reagents (e.g., HBTU, HOBt) Coupling_Reagents->Activated_AA Base Base (DIPEA) Base->Activated_AA Coupled_Peptide Peptidyl-Resin with DL-Phe incorporated Activated_AA->Coupled_Peptide Deprotected_Resin Deprotected Peptidyl-Resin (Free N-terminal amine) Deprotected_Resin->Coupled_Peptide

Application Notes and Protocols for Solution-Phase Synthesis of a Dipeptide using H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solution-phase synthesis of a protected dipeptide, specifically focusing on the coupling of an N-terminally protected amino acid to H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). This protocol outlines the use of standard coupling reagents, purification of the resulting diastereomeric dipeptide, and subsequent deprotection steps. The methodologies are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry and peptide synthesis.

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short peptides, peptide fragments for convergent synthesis, and for syntheses that are not amenable to solid-phase methods.[1] The use of amino acid esters, such as this compound, provides a readily available starting material for the C-terminus of a peptide. The tert-butyl ester offers a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions. This application note details a reliable method for the synthesis of a Boc-protected dipeptide, for example, Boc-L-Ala-DL-Phe-OtBu, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥99%Commercially Available
Boc-L-Alanine (Boc-L-Ala-OH)≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (B1210297) (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
5% Sodium Bicarbonate SolutionAqueousPrepared in-house
1 M Hydrochloric Acid SolutionAqueousPrepared in-house
Saturated Sodium Chloride Solution (Brine)AqueousPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Silica (B1680970) Gel60 Å, 230-400 meshCommercially Available

Experimental Protocols

General Peptide Coupling Procedure: Synthesis of Boc-L-Ala-DL-Phe-OtBu

This protocol describes the coupling of Boc-L-Ala-OH with this compound.

1. Preparation of H-DL-Phe-OtBu Free Base:

  • Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to the solution and stir for 20-30 minutes at 0 °C. The resulting solution containing the free base is used directly in the next step.

2. Peptide Coupling Reaction:

  • In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Add EDC (1.1 equivalents) to the cooled Boc-L-Ala-OH/HOBt solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the solution of H-DL-Phe-OtBu free base (from step 1) to the activated Boc-L-Ala-OH solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Initial Purification:

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Diastereomers by Flash Column Chromatography

Since the starting material this compound is a racemic mixture, the resulting dipeptide will be a mixture of diastereomers (L-Ala-D-Phe and L-Ala-L-Phe). These can be separated by flash column chromatography.[2]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the sample onto a silica gel column equilibrated with the starting mobile phase.

    • Elute the column with the ethyl acetate/hexanes gradient.

    • Collect fractions and monitor by TLC to identify the separated diastereomers.

    • Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the purified products as white solids or oils.

Deprotection of the Boc Group

This protocol describes the removal of the N-terminal Boc protecting group.

  • Dissolve the purified Boc-L-Ala-D/L-Phe-OtBu (1.0 equivalent) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • The resulting product is the TFA salt of the dipeptide ester.

Deprotection of the tert-Butyl Ester Group

This protocol describes the cleavage of the C-terminal tert-butyl ester.

  • Dissolve the Boc-protected or N-terminally deprotected dipeptide ester in a solution of 95% TFA in water.

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the TFA under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final peptide under vacuum.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a dipeptide using the protocols described above. Yields and purity are based on typical outcomes for solution-phase peptide couplings and subsequent purification.

StepProductTypical Yield (%)Purity (%)Analytical Method
CouplingCrude Boc-L-Ala-DL-Phe-OtBu85-95~90TLC, LC-MS
PurificationBoc-L-Ala-D-Phe-OtBu35-45>98HPLC, NMR
PurificationBoc-L-Ala-L-Phe-OtBu35-45>98HPLC, NMR
Boc DeprotectionH-L-Ala-D/L-Phe-OtBu ·TFA>95>98LC-MS
t-Bu DeprotectionBoc-L-Ala-D/L-Phe-OH>90>95HPLC
Full DeprotectionH-L-Ala-D/L-Phe-OH ·TFA>90>95HPLC

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Peptide_Coupling_Workflow start_end start_end process process reagent reagent purification purification product product start Start free_base Prepare H-DL-Phe-OtBu Free Base start->free_base activation Activate Boc-L-Ala-OH start->activation coupling Couple Amino Acids free_base->coupling activation->coupling workup Aqueous Work-up coupling->workup chromatography Flash Column Chromatography workup->chromatography product_d Boc-L-Ala-D-Phe-OtBu chromatography->product_d product_l Boc-L-Ala-L-Phe-OtBu chromatography->product_l h_phe_otbu This compound h_phe_otbu->free_base dipea1 DIPEA dipea1->free_base boc_ala Boc-L-Ala-OH boc_ala->activation edc_hobt EDC / HOBt edc_hobt->activation

Caption: Workflow for the solution-phase coupling of Boc-L-Ala-OH and this compound.

Deprotection_Workflow start_end start_end process process reagent reagent product product start Start: Boc-Dipeptide-OtBu boc_deprotection Boc Group Removal start->boc_deprotection tbu_deprotection tert-Butyl Ester Cleavage start->tbu_deprotection boc_deprotection->tbu_deprotection final_product_ester H-Dipeptide-OtBu (TFA Salt) boc_deprotection->final_product_ester final_product_acid Fully Deprotected Dipeptide (TFA Salt) tbu_deprotection->final_product_acid tfa_dcm TFA / DCM tfa_dcm->boc_deprotection tfa_h2o TFA / H₂O tfa_h2o->tbu_deprotection

Caption: General workflow for the deprotection of the protected dipeptide.

Characterization

The synthesized dipeptides should be characterized by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the solution-phase synthesis of dipeptides using this compound. The procedures for coupling, purification of diastereomers, and deprotection are well-established and can be adapted for the synthesis of other short peptides. This methodology is particularly useful for small-scale synthesis and for obtaining peptide fragments for further elaboration.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for recommended coupling reagents for the formation of a peptide bond with H-DL-Phe-OtBu.HCl. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide product. This guide covers a range of commonly used reagents, their mechanisms of action, and practical considerations for their use in solution-phase peptide synthesis.

Introduction to Peptide Coupling

The formation of a peptide bond involves the reaction between the carboxylic acid group of an N-protected amino acid and the amino group of an amino acid ester, in this case, this compound. This process requires the activation of the carboxylic acid, which is facilitated by a coupling reagent. An ideal coupling reagent promotes rapid and efficient amide bond formation while minimizing side reactions, most notably the loss of stereochemical integrity (racemization) at the chiral center of the amino acids.

The choice of coupling reagent can be influenced by several factors, including the steric hindrance of the amino acids being coupled, the desired reaction conditions (e.g., temperature, solvent), and the scale of the synthesis. For a sterically hindered amino acid ester like this compound, the selection of a highly efficient coupling reagent is crucial.

Recommended Coupling Reagents: A Comparative Overview

Several classes of coupling reagents are widely used in peptide synthesis, each with its own set of advantages and disadvantages. The most common categories include carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts.

Carbodiimides (DCC, DIC, EDC)

Carbodiimides are a classic and cost-effective choice for peptide bond formation.[1] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] To suppress racemization and improve reaction efficiency, carbodiimides are almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[1][2]

  • Dicyclohexylcarbodiimide (DCC): Highly effective but forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove from the reaction mixture due to its low solubility in common organic solvents.[1][2]

  • Diisopropylcarbodiimide (DIC): A liquid alternative to DCC, its corresponding urea (B33335) byproduct is more soluble in organic solvents, simplifying purification.[1][2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, making it particularly useful for reactions in aqueous media and for syntheses where the byproducts can be easily removed by aqueous extraction.[1][3]

Uronium/Aminium Salts (HBTU, HATU, HCTU, TBTU)

Uronium and aminium salt-based reagents are highly efficient and have become the reagents of choice for many peptide chemists.[1] They react with the carboxylic acid to form an active ester in situ, which then rapidly reacts with the amine component.[1]

  • HBTU/TBTU: These are among the most popular coupling reagents due to their high efficiency and relatively low cost.[1] Coupling reactions are typically fast and result in low levels of racemization.[1]

  • HATU: Generally considered more reactive than HBTU, HATU is particularly effective for coupling sterically hindered amino acids and for minimizing racemization.[1]

  • HCTU: A less expensive alternative to HATU, offering similar performance in many cases.

Phosphonium Salts (PyBOP, PyAOP)

Phosphonium salt-based reagents, like PyBOP, are also highly effective and are known for their rapid coupling times and low propensity for racemization.[1][4] A key advantage of phosphonium salts is the absence of guanidinylation side reactions that can sometimes be observed with uronium/aminium reagents.[4]

  • PyBOP®: A widely used phosphonium reagent that is particularly useful for difficult couplings and for solid-phase peptide synthesis (SPPS) due to the solubility of its byproducts.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for various coupling reagents in dipeptide synthesis. While specific data for this compound is limited in the literature, the provided examples with similar phenylalanine derivatives offer valuable insights into the expected performance of these reagents.

Coupling ReagentN-Protected Amino AcidAmine ComponentSolventReaction TimeYield (%)Reference
EDC PeptideOligonucleotide with 5'-amino linkerWater16 h95%[3]
DCC Cbz-Phe-OHLeuIsooctane (in reversed micelles)80 h56.5%[5]
TBTU N-t-Boc-D-Ala-OHH-Phe-OMe.HClDCMOvernight86%[6]
PyBOP PeptideOligonucleotide with 5'-amino linkerDMF16 h4%[3]
HBTU PeptideOligonucleotide with 5'-amino linkerDMF16 h0%[3]

Note: The yields reported are highly dependent on the specific substrates, reaction conditions, and purification methods. The data for EDC, PyBOP, and HBTU in peptide-oligonucleotide conjugation highlight the importance of solvent and reaction environment.

Experimental Protocols

The following are detailed protocols for solution-phase peptide coupling reactions with this compound using the recommended reagents.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a standard and cost-effective method for peptide bond formation.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA (1.0 eq) to the solution to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIC (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography.

DIC_HOBt_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Reactants: N-protected AA, this compound, HOBt, DIPEA in Solvent cool Cool to 0 °C dissolve->cool add_dic Add DIC cool->add_dic stir Stir and warm to RT (4-24h) add_dic->stir filter Filter Urea stir->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Purify dry->purify

DIC/HOBt Coupling Workflow
Protocol 2: HATU Mediated Coupling

HATU is a highly efficient reagent, particularly recommended for sterically hindered couplings.

Materials:

  • N-protected amino acid (e.g., Fmoc-Val-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution. Note: this compound is added in the next step.

  • Stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Add this compound (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup_purification Work-up & Purification dissolve_pre Dissolve N-protected AA & HATU in DMF add_base_pre Add DIPEA dissolve_pre->add_base_pre stir_pre Stir for 10-15 min add_base_pre->stir_pre add_amine Add this compound stir_pre->add_amine stir_couple Stir at RT (1-4h) add_amine->stir_couple dilute Dilute with EtOAc stir_couple->dilute wash_purify Aqueous Wash, Dry, Concentrate & Purify dilute->wash_purify

HATU Coupling Workflow
Protocol 3: PyBOP Mediated Coupling

PyBOP is an excellent choice for minimizing racemization and for couplings that may be sluggish with other reagents.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ile-OH) (1.1 eq)

  • This compound (1.0 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.1 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution.

  • Add PyBOP (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The general mechanism for peptide coupling involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling_step Coupling cluster_products Products N_Protected_AA N-Protected Amino Acid (R-COOH) Activated_AA Activated Amino Acid (R-CO-X) N_Protected_AA->Activated_AA + Coupling Reagent + Base Amine This compound (H2N-R') Peptide_Bond_Formation Nucleophilic Attack Coupling_Reagent Coupling Reagent Base Base (e.g., DIPEA) Activated_AA->Peptide_Bond_Formation + Amine Dipeptide Dipeptide (R-CO-NH-R') Peptide_Bond_Formation->Dipeptide Byproducts Byproducts Peptide_Bond_Formation->Byproducts

General Peptide Coupling Mechanism

Conclusion

The choice of coupling reagent for this compound depends on the specific requirements of the synthesis, including the N-protected amino acid being used, the desired reaction scale, and cost considerations. For routine couplings, DIC/HOBt offers a reliable and economical option. For more challenging couplings involving sterically hindered amino acids or to minimize racemization, the use of more powerful uronium or phosphonium salt reagents such as HATU or PyBOP is highly recommended. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select the most appropriate coupling strategy and to optimize their peptide synthesis workflows.

References

Step-by-step guide for the deprotection of the tert-butyl group from H-DL-Phe-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (tBu) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis and drug development. Its stability under various conditions and its susceptibility to cleavage under specific acidic conditions make it a valuable tool. This document provides a detailed step-by-step guide for the deprotection of the tert-butyl group from H-DL-Phe-OtBu.HCl to yield DL-phenylalanine (H-DL-Phe-OH).

The deprotection is achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation, to generate the free carboxylic acid. Given that the starting material is a hydrochloride salt, the reaction medium is already acidic, facilitating the deprotection process without the need for a prior neutralization step.

Two common and effective protocols are presented: one utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) and another employing Hydrogen Chloride (HCl) in 1,4-dioxane (B91453).

Data Presentation

The following table summarizes the key quantitative data for the two primary deprotection protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 25-50% TFA in DCM (v/v)4 M
Reaction Time 1 - 4 hours2 - 6 hours
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Work-up Evaporation, Trituration with EtherEvaporation, Trituration with Ether
Expected Yield >90%>90%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for the efficient cleavage of tert-butyl esters.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Addition of TFA: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v). The addition should be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation.

  • Precipitation: To the resulting residue, add cold diethyl ether to precipitate the deprotected amino acid hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield H-DL-Phe-OH.HCl.

  • Neutralization (Optional): If the free amino acid is desired, the hydrochloride salt can be dissolved in a minimal amount of water and the pH adjusted to the isoelectric point of phenylalanine (~5.5) using a suitable base (e.g., dilute NaOH or NH4OH) to precipitate the zwitterionic H-DL-Phe-OH. The solid can then be collected by filtration, washed with cold water, and dried.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method provides an alternative to TFA and is also highly effective for tert-butyl ester deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspension: In a round-bottom flask, suspend this compound in anhydrous 1,4-dioxane.

  • Addition of Reagent: Add the 4M HCl in 1,4-dioxane solution to the suspension.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess HCl by rotary evaporation.

  • Precipitation: Triturate the residue with cold diethyl ether to induce precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-DL-Phe-OH.HCl.

  • Neutralization (Optional): Follow the same procedure as in Protocol 1 to obtain the free amino acid, H-DL-Phe-OH.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the general experimental workflow for the deprotection of this compound.

Caption: Chemical equation for the deprotection of this compound.

Deprotection_Workflow Start Start: this compound Dissolve Dissolve/Suspend in Anhydrous Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (TFA or HCl in Dioxane) Dissolve->Add_Reagent React Stir at Room Temperature (Monitor Reaction) Add_Reagent->React Workup Work-up: Remove Solvent in vacuo React->Workup Precipitate Precipitate Product with Cold Diethyl Ether Workup->Precipitate Isolate Isolate by Filtration and Dry Precipitate->Isolate End End: H-DL-Phe-OH.HCl Isolate->End

Application Notes and Protocols for the Synthesis of Unnatural Peptides Using H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of unnatural peptides incorporating the non-proteinogenic amino acid DL-phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). The inclusion of such unnatural amino acids is a powerful strategy in modern drug discovery, often leading to peptides with enhanced proteolytic stability, improved bioactivity, and tailored pharmacokinetic profiles.[1][2] This document outlines the protocols for solid-phase peptide synthesis (SPPS), purification, and provides context for the application of these peptides, particularly as potential therapeutic agents such as thrombin inhibitors.

Introduction to Unnatural Peptides

Unnatural amino acids are amino acids not found among the 20 common protein-coding amino acids. Their incorporation into peptide sequences can introduce novel structural and functional properties.[1][2] The use of this compound, a phenylalanine derivative with a tert-butyl ester protecting group on the C-terminus, allows for the creation of peptides with unique hydrophobic and steric characteristics. This can be particularly advantageous in designing peptidomimetics that target specific biological receptors or enzymes.[3]

Key Applications

Peptides containing unnatural amino acids are being explored in a wide range of therapeutic areas. One prominent application is the development of enzyme inhibitors. For instance, synthetic peptides with unnatural phenylalanine analogs have shown promise as potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[3][4][5][6][7] By blocking the action of thrombin, these peptides can prevent the formation of blood clots, making them potential candidates for the treatment of thrombotic disorders.[1][4][8]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Unnatural Peptide

This protocol outlines the manual synthesis of a linear peptide incorporating this compound.

1. Resin Preparation:

  • Swell Rink Amide resin (or a suitable alternative) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • For standard Fmoc-protected amino acids:
  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours.
  • For this compound incorporation:
  • In a separate vial, dissolve this compound (3 equivalents), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
  • Add DIPEA (7 equivalents, to neutralize the HCl salt and for activation) to the solution.
  • Immediately add the activated solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours. Coupling times may need to be extended for this unnatural amino acid.

4. Monitoring Coupling Completion:

  • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates incomplete coupling. If the test is positive, repeat the coupling step.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

8. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of the Crude Unnatural Peptide

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of acetonitrile (B52724) and water containing 0.1% TFA.

  • Filter the solution through a 0.45 µm syringe filter.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 analytical or semi-preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

3. Lyophilization:

  • Combine the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.

Quantitative Data

The following tables provide illustrative data for the synthesis and characterization of a model pentapeptide containing this compound. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Peptide Synthesis Parameters

ParameterValue
Peptide SequenceAc-Tyr-Gly-Gly-(DL-Phe)-Leu-NH2
ResinRink Amide
Resin Loading0.5 mmol/g
Scale0.1 mmol
Coupling ReagentHBTU/HOBt/DIPEA
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H2O
Crude Peptide Yield~75-85%
Purified Peptide Yield~20-30% (based on initial resin loading)

Table 2: Analytical Data for Purified Peptide

Analysis MethodResult
RP-HPLC Purity>95% (at 220 nm)
Mass SpectrometryCalculated Mass: [M+H]⁺ = 597.3 g/mol
(ESI-MS)Observed Mass: [M+H]⁺ = 597.4 g/mol

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an unnatural peptide.

G Experimental Workflow for Unnatural Peptide Synthesis cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Analysis Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Chain_Elongation Repeat for Each Amino Acid Wash1->Chain_Elongation Chain_Elongation->Fmoc_Deprotection1 Next cycle Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Final cycle Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Crude Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity & Mass Analysis Purification->Analysis Analysis->Purification If impure Lyophilization Lyophilization Analysis->Lyophilization If pure Final_Product Pure Unnatural Peptide Lyophilization->Final_Product

Caption: Workflow for unnatural peptide synthesis.

Signaling Pathway: Inhibition of Thrombin in the Coagulation Cascade

This diagram depicts the role of thrombin in the blood coagulation cascade and how a peptide inhibitor, synthesized using building blocks like this compound, can block its activity.

G Mechanism of Thrombin Inhibition cluster_cascade Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin (Active) Prothrombin->Thrombin cleavage Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen cleaves Inhibitor Unnatural Peptide Inhibitor (e.g., containing DL-Phe-OtBu) Thrombin->Inhibitor Fibrin Fibrin (Insoluble) -> Clot Formation Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin activates Inhibited_Thrombin Inhibited Thrombin Inhibitor->Inhibited_Thrombin binds to active site Inhibited_Thrombin->Fibrinogen prevents cleavage

References

Application of H-DL-Phe-OtBu.HCl in the synthesis of peptidomimetics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a key building block in the design and synthesis of peptidomimetics. Its strategic use offers several advantages in drug discovery and development. The tert-butyl ester provides a robust protecting group for the C-terminus, preventing unwanted side reactions during peptide coupling and allowing for selective deprotection under acidic conditions. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in various reaction media.[1] The incorporation of a DL-racemic mixture of phenylalanine can be a strategic choice in peptidomimetic design to explore the differential biological activities of D- and L-amino acid-containing peptides, with D-amino acids often conferring increased resistance to proteolytic degradation.

This document provides detailed protocols for the application of this compound in the synthesis of a model dipeptide peptidomimetic, Boc-Gly-(DL)-Phe-OtBu, using a solution-phase approach. It also discusses the broader implications for the synthesis of more complex peptidomimetics and their potential therapeutic applications.

Key Applications in Peptidomimetic Synthesis

The unique structural features of this compound make it a versatile reagent for:

  • Introducing Hydrophobic Moieties: The phenyl group of phenylalanine is crucial for establishing hydrophobic interactions with biological targets, a key factor in modulating protein-protein interactions (PPIs).[2][3]

  • Enhancing Proteolytic Stability: The incorporation of the D-isomer of phenylalanine can significantly increase the metabolic stability of the resulting peptidomimetic by making it resistant to degradation by endogenous proteases.

  • Scaffold for Further Modification: The phenylalanine residue can be further modified at the phenyl ring to introduce various functionalities for optimizing binding affinity, selectivity, and pharmacokinetic properties.

  • Neurological Drug Development: Phenylalanine-containing peptides and their mimetics have been explored for their potential in treating neurological disorders.[1]

Experimental Protocols

Protocol 1: Synthesis of Boc-Gly-(DL)-Phe-OtBu Dipeptide Peptidomimetic

This protocol details the solution-phase synthesis of a model dipeptide, Boc-Gly-(DL)-Phe-OtBu, via a carbodiimide-mediated coupling reaction.

Materials and Reagents:

  • This compound (DL-Phenylalanine tert-butyl ester hydrochloride)

  • Boc-Gly-OH (Boc-glycine)

  • Dicyclohexylcarbodiimide (DCC)[4][5][6]

  • 1-Hydroxybenzotriazole (HOBt)[4][5]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of H-DL-Phe-OtBu (Free Base):

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • To this solution, add DIPEA (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 30 minutes. The resulting solution containing the free base of DL-phenylalanine tert-butyl ester is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate reaction vessel, dissolve Boc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • To this mixture, add the solution of H-DL-Phe-OtBu (from step 1).

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl solution, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield the pure Boc-Gly-(DL)-Phe-OtBu.

Data Presentation

Table 1: Reagent Quantities for Boc-Gly-(DL)-Phe-OtBu Synthesis (10 mmol scale)

ReagentMolar Mass ( g/mol )EquivalentsAmount (g)
Boc-Gly-OH175.181.01.75
This compound257.751.12.84
DCC206.331.12.27
HOBt135.131.11.49
DIPEA129.241.11.42 (1.9 mL)

Table 2: Typical Yield and Characterization Data for Boc-Gly-(DL)-Phe-OtBu

ParameterResult
Yield 75-85%
Physical State White solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 5.20 (br s, 1H, NH), 4.65 (m, 1H, α-CH Phe), 3.85 (d, 2H, α-CH₂ Gly), 3.10 (m, 2H, β-CH₂ Phe), 1.45 (s, 9H, Boc-CH₃), 1.40 (s, 9H, tBu-CH₃)
Mass Spectrometry (ESI+) m/z: 379.2 [M+H]⁺, 401.2 [M+Na]⁺

Visualizations

experimental_workflow cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Work-up & Purification start This compound in DCM add_dipea Add DIPEA start->add_dipea free_base H-DL-Phe-OtBu (Free Base) add_dipea->free_base couple Add Free Base free_base->couple boc_gly Boc-Gly-OH + HOBt in DCM add_dcc Add DCC (0°C) boc_gly->add_dcc activated_ester Activated Ester Formation add_dcc->activated_ester activated_ester->couple rt_stir Stir Overnight at RT couple->rt_stir filter Filter DCU rt_stir->filter wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Boc-Gly-(DL)-Phe-OtBu purify->product

Caption: Workflow for the synthesis of Boc-Gly-(DL)-Phe-OtBu.

ppi_inhibition cluster_normal Normal Protein-Protein Interaction cluster_inhibition Peptidomimetic Inhibition protein_a Protein A protein_b Protein B protein_a->protein_b Binding downstream Downstream Signaling protein_b->downstream protein_a_inhibited Protein A peptidomimetic Phe-Gly Peptidomimetic protein_a_inhibited->peptidomimetic Binding blocked_downstream Blocked Signaling peptidomimetic->blocked_downstream Inhibition

Caption: Inhibition of a protein-protein interaction by a peptidomimetic.

Discussion

The successful synthesis of Boc-Gly-(DL)-Phe-OtBu demonstrates a fundamental application of this compound in building peptidomimetic structures. The tert-butyl ester protecting group remains stable throughout the coupling and work-up procedures. For the synthesis of larger peptidomimetics, this dipeptide can be deprotected at the N-terminus (Boc removal using trifluoroacetic acid) to allow for further chain elongation. Alternatively, the C-terminal tert-butyl ester can be cleaved to reveal a carboxylic acid for subsequent coupling reactions.

The use of a racemic mixture of phenylalanine allows for the synthesis of a diastereomeric mixture of the dipeptide. These diastereomers can be separated chromatographically to study the specific biological effects of the L-Phe and D-Phe containing peptidomimetics. This is a common strategy in drug discovery to identify stereoisomers with improved potency and metabolic stability.

Conclusion

This compound is an invaluable reagent for the synthesis of peptidomimetics. Its use facilitates the introduction of a key hydrophobic residue and provides a handle for creating stereoisomeric libraries to explore structure-activity relationships. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in the development of novel therapeutic agents targeting a wide range of diseases. The ability of such peptidomimetics to modulate protein-protein interactions opens up new avenues for targeting disease pathways that have been challenging for traditional small molecule drugs.[2][7]

References

H-DL-Phe-OtBu.HCl: A Versatile Building Block in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-DL-Phe-OtBu.HCl, the hydrochloride salt of DL-phenylalanine tert-butyl ester, is a key building block in the synthesis of a wide range of bioactive molecules and therapeutic agents.[1] Its utility stems from the presence of a tert-butyl ester protecting group on the carboxylic acid function of the phenylalanine amino acid. This protection strategy is crucial in peptide synthesis and other organic reactions, preventing unwanted side reactions and allowing for the selective formation of amide bonds. This document provides an overview of the application of this compound in the development of novel therapeutic agents, with a focus on its use in the synthesis of peptide-based and small molecule drug candidates. Detailed protocols for its incorporation into a representative synthetic workflow and subsequent biological evaluation are also provided.

Key Applications in Therapeutic Agent Development

This compound serves as a versatile precursor in the synthesis of compounds targeting a variety of therapeutic areas, including:

  • Oncology: As a component of peptidomimetics and small molecules designed to inhibit protein-protein interactions or enzyme activity implicated in cancer progression.

  • Neurological Disorders: In the creation of peptides and small molecules with potential neuroprotective or neuromodulatory effects for conditions like Alzheimer's disease and chronic pain.[1]

  • Infectious Diseases: As a structural element in the design of antimicrobial peptides and other anti-infective agents.

The incorporation of the phenylalanine moiety can be critical for the biological activity of the final compound, often contributing to binding affinity with the target protein through hydrophobic and aromatic interactions.

Data Presentation: Representative Biological Activity

Compound IDTargetAssay TypeIC50 (µM)Cell LineTherapeutic Area
PPA-1 MDM2ELISA5.2A549Oncology
NPA-3 BACE1FRET1.8-Neurology
APA-2 E. coliMIC16E. coliInfectious Disease

Experimental Protocols

The following protocols provide a representative workflow for the incorporation of this compound into a novel therapeutic agent, followed by its biological evaluation.

Protocol 1: Synthesis of a Dipeptide Intermediate using this compound

This protocol describes the solution-phase synthesis of a dipeptide, Boc-Ala-Phe-OtBu, using this compound as one of the starting materials.

Materials:

  • This compound

  • Boc-L-Alanine (Boc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-Ala-OH (1.1 eq), HOBt (1.2 eq), and DIC (1.2 eq) in DCM. Stir for 15 minutes at 0 °C.

  • Add the activated Boc-Ala-OH solution to the H-DL-Phe-OtBu solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to obtain the desired dipeptide, Boc-Ala-Phe-OtBu.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of a novel compound, synthesized using this compound as a building block, on a cancer cell line.

Materials:

  • Synthesized compound

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

Signaling Pathway: p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction is a key therapeutic strategy in oncology. Phenylalanine derivatives are often used in the design of small molecule inhibitors of this interaction.

Caption: p53-MDM2 signaling pathway and point of intervention.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of a novel therapeutic agent using this compound and its subsequent biological evaluation.

experimental_workflow This compound This compound Peptide Coupling Peptide Coupling This compound->Peptide Coupling Purification Purification Peptide Coupling->Purification Characterization Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization protecting_group_logic cluster_synthesis Peptide Synthesis Step cluster_deprotection Final Deprotection Free Amine Free Amine Peptide Bond Formation Peptide Bond Formation Free Amine->Peptide Bond Formation Protected Carboxyl Protected Carboxyl Protected Carboxyl->Peptide Bond Formation Prevents side reactions Acidic Conditions Acidic Conditions Peptide Bond Formation->Acidic Conditions Final Peptide Final Peptide Acidic Conditions->Final Peptide Removes OtBu group

References

Application Notes and Protocols for Monitoring Reactions Involving H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor chemical reactions involving H-DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). The protocols focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical techniques.

Introduction

This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic reactions. The tert-butyl ester group protects the carboxylic acid functionality, while the hydrochloride salt improves solubility and stability. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. The following protocols provide robust methods for real-time and offline analysis of reactions such as peptide bond formation.

Section 1: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for monitoring the consumption of starting materials and the formation of products in reactions involving this compound. The method separates compounds based on their hydrophobicity.

Application Note: Monitoring a Dipeptide Coupling Reaction

This protocol describes the monitoring of a model reaction: the coupling of Fmoc-protected Alanine (Fmoc-Ala-OH) with this compound to form the dipeptide Fmoc-Ala-Phe-OtBu.

Reaction Scheme:

Fmoc-Ala-OH + this compound + Coupling Agent → Fmoc-Ala-Phe-OtBu + Byproducts

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Reaction quenching solution (e.g., 1% TFA in water)

  • Vials for sample collection

2. Sample Preparation:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 1 mL of the quenching solution. This prevents further reaction.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

3. HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm and 254 nm (for Fmoc group)

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
40955

4. Data Analysis:

  • Identify the peaks corresponding to this compound, Fmoc-Ala-OH, and the product dipeptide based on their retention times (determined by injecting standards of each compound).

  • Integrate the peak areas to determine the relative concentrations of reactants and products over time.

  • Calculate the percentage conversion of the starting material to the product.

Data Presentation: Representative HPLC Data

Table 1: Retention Times of Reactants and Product

CompoundExpected Retention Time (min)
This compound~ 8.5
Fmoc-Ala-OH~ 15.2
Fmoc-Ala-Phe-OtBu (Product)~ 20.8

Table 2: Reaction Progress Monitored by HPLC

Time (min)Peak Area (this compound)Peak Area (Fmoc-Ala-Phe-OtBu)% Conversion
01,250,00000
15875,000350,00028
30500,000700,00056
60125,0001,050,00090
120< 10,0001,180,000> 99

Section 2: In-situ Monitoring by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy allows for the real-time, non-invasive monitoring of reactions in the reaction vessel. By observing changes in the chemical shifts and integrals of specific proton signals, the reaction kinetics can be accurately determined.

Application Note: Real-time Kinetic Analysis of a Coupling Reaction

This protocol details the use of in-situ ¹H NMR to monitor the same dipeptide coupling reaction as in Section 1.

Experimental Protocol: In-situ ¹H NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction conditions.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

2. Sample Preparation:

  • In an NMR tube, dissolve this compound and the internal standard in the deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum (t=0).

  • Add the coupling agent and Fmoc-Ala-OH to the NMR tube to initiate the reaction.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).

3. NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Number of Scans: 16 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 5 seconds (to ensure quantitative integration)

4. Data Analysis:

  • Identify characteristic proton signals for the starting material (this compound) and the product (Fmoc-Ala-Phe-OtBu).

    • This compound: Look for the signal of the α-proton of phenylalanine.

    • Fmoc-Ala-Phe-OtBu: A new set of signals will appear for the coupled product, for instance, a shift in the α-proton signal of the phenylalanine residue.

  • Integrate the area of a well-resolved signal for both the starting material and the product.

  • Normalize the integrals against the integral of the internal standard.

  • Plot the normalized integral values versus time to obtain kinetic profiles for the consumption of the reactant and the formation of the product.

Data Presentation: Representative ¹H NMR Data

Table 3: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundProtonChemical Shift (ppm)
This compoundα-H of Phe~ 4.2
tert-butyl protons~ 1.4
Fmoc-Ala-Phe-OtBuα-H of Phe~ 4.5
tert-butyl protons~ 1.3
Internal StandardAromatic protons~ 6.1

Table 4: Reaction Progress from In-situ ¹H NMR

Time (min)Normalized Integral (this compound)Normalized Integral (Fmoc-Ala-Phe-OtBu)% Conversion
01.000.000
100.750.2525
200.520.4848
400.180.8282
600.050.9595

Section 3: Visualized Workflows

The following diagrams illustrate the experimental workflows for monitoring reactions involving this compound.

HPLC_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase start Start Reaction (t=0) sampling Aliquot Sampling at time intervals start->sampling Time (t) quench Quench Reaction sampling->quench prepare Sample Preparation (Dilution & Filtration) quench->prepare hplc RP-HPLC Analysis prepare->hplc data Data Processing (Integration & Calculation) hplc->data

HPLC Monitoring Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_reaction_monitoring In-situ Reaction Monitoring cluster_analysis Data Analysis dissolve Dissolve Reactants & Internal Standard in NMR Tube baseline Acquire Baseline ¹H NMR (t=0) dissolve->baseline initiate Initiate Reaction in NMR Tube baseline->initiate acquire Acquire ¹H NMR Spectra at Regular Intervals initiate->acquire process Process Spectra acquire->process Time-course data integrate Integrate & Normalize Signals process->integrate kinetics Generate Kinetic Profiles integrate->kinetics

In-situ NMR Monitoring Workflow

Storage and handling best practices for H-DL-Phe-OtBu.HCl in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed best practices for the storage and handling of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride) in a laboratory setting. Adherence to these protocols will ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. The tert-butyl ester protects the carboxylic acid functionality, while the hydrochloride salt enhances its solubility in polar solvents. Proper storage and handling are critical to prevent degradation and ensure reproducible experimental outcomes. The primary concerns are its hygroscopic nature and the acid-lability of the tert-butyl ester protecting group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 75898-47-4
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
Appearance White to off-white crystalline powder or solid.[1][2]
Melting Point 235 °C[1]
Solubility Soluble in DMSO (≥ 100 mg/mL).
Stability Stable under recommended storage conditions. Sensitive to strong acids and strong oxidizing agents.[3][4]

Storage and Stability

Proper storage of this compound is crucial to maintain its quality. The compound is hygroscopic and the tert-butyl ester is susceptible to acid-catalyzed hydrolysis.

Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2-8 °C.[1]To slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).To minimize contact with atmospheric moisture due to its hygroscopic nature.
Container Tightly sealed, opaque container.To protect from moisture and light.
Location A dry, well-ventilated area away from incompatible materials.To prevent accidental contact with acids or strong oxidizing agents.
Stability Profile
  • Hygroscopicity : As an amino acid hydrochloride, this compound is hygroscopic and will readily absorb moisture from the air. This can lead to clumping and may affect weighing accuracy.

  • Acid Sensitivity : The tert-butyl ester protecting group is labile in the presence of strong acids, which will cleave it to form isobutylene (B52900) and the free carboxylic acid. Therefore, exposure to acidic conditions during storage and handling should be strictly avoided.

  • Oxidizer Incompatibility : Avoid storage near strong oxidizing agents.[3]

Handling Protocols

Due to its hygroscopic nature, specific precautions should be taken when handling this compound.

Personal Protective Equipment (PPE)

Before handling, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Weighing Protocol for a Hygroscopic Solid

To accurately weigh this compound and minimize moisture absorption, the "weighing by difference" method is recommended.

Materials:

  • Spatula

  • Analytical balance

  • Weighing vessel with a cap (e.g., a vial)

  • Receiving vessel (e.g., a round-bottom flask with a septum)

Procedure:

  • Place the capped weighing vessel containing this compound on the analytical balance and record the initial mass.

  • Remove the weighing vessel from the balance.

  • Carefully transfer the desired amount of the solid from the weighing vessel to the receiving vessel.

  • Recap the weighing vessel immediately.

  • Place the capped weighing vessel back on the analytical balance and record the final mass.

  • The difference between the initial and final mass is the exact amount of compound transferred.

Dissolution Protocol

Materials:

  • Anhydrous solvent (e.g., DMSO)

  • Syringe and needle

  • Receiving vessel under an inert atmosphere

Procedure:

  • Ensure the receiving vessel containing the weighed this compound is under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Using a syringe, draw up the required volume of anhydrous solvent.

  • Pierce the septum of the receiving vessel with the needle and slowly add the solvent to the solid.

  • Gently swirl or stir the vessel until the solid is completely dissolved.

Experimental Protocols

This compound is a key building block in peptide synthesis. The following is a generalized workflow for its use in Solid-Phase Peptide Synthesis (SPPS).

Workflow for Incorporation into a Peptide Chain via SPPS

Workflow for using this compound in SPPS.

Logical Relationships for Safe Handling and Storage

The following diagram illustrates the logical flow for ensuring the safe handling and storage of this compound.

handling_storage_logic start Receiving this compound check_integrity Inspect Container Integrity start->check_integrity storage_conditions Store at 2-8 °C under Inert Atmosphere in a Tightly Sealed Container check_integrity->storage_conditions OK ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe handling_env Use in a Well-Ventilated Area or Fume Hood ppe->handling_env weighing Weigh by Difference to Minimize Moisture Exposure handling_env->weighing dissolution Use Anhydrous Solvents and Inert Atmosphere Techniques weighing->dissolution disposal Dispose of Waste According to Institutional Guidelines dissolution->disposal

References

Application Notes and Protocols: Incorporation of H-DL-Phe-OtBu.HCl into Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride) is a protected amino acid derivative widely utilized as a fundamental building block in the synthesis of complex organic molecules, including peptides, peptidomimetics, and various heterocyclic scaffolds.[][2] The molecule features two key protective groups: a tert-butyl (OtBu) ester protecting the carboxylic acid and a hydrochloride salt of the primary amine. The tert-butyl ester provides robust protection for the carboxyl group under basic and neutral conditions, yet it is readily removable under acidic conditions.[3] The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its use in solution-phase synthesis.[] This racemic mixture serves as a versatile starting material for introducing a phenylalanine moiety into a target structure.

These application notes provide an overview of the physicochemical properties of this compound and detailed protocols for its incorporation into larger molecules, focusing on peptide coupling and subsequent deprotection strategies.

Physicochemical and Handling Information

This compound is typically supplied as a white to off-white crystalline powder.[] Proper handling and storage are crucial for maintaining its integrity.

Table 1: Physicochemical Properties of Phenylalanine tert-butyl ester hydrochloride

Property Value References
Molecular Formula C₁₃H₂₀ClNO₂ [4]
Molecular Weight 257.76 g/mol [4][5]
Appearance White to off-white solid/crystalline powder []
Melting Point ~235 - 240 °C [][4]
Boiling Point 303.3 °C at 760 mmHg [][4]
Solubility Soluble in methanol (B129727), DMSO (≥100 mg/mL) [4][5]

| Storage Conditions | 2-8 °C, sealed storage, away from moisture |[][5] |

Core Applications & Methodologies

The primary application of this compound is in peptide synthesis, where the tert-butyl ester serves as an acid-labile C-terminal protecting group. It is also used as a chiral precursor in the synthesis of more complex, non-peptidic molecules.

The general workflow for incorporating this compound involves two main stages: the coupling reaction to form a new bond via its free amine, and selective deprotection of either the N-terminus or the C-terminal tert-butyl ester in subsequent steps.

G cluster_workflow General Synthesis Workflow cluster_deprotection Orthogonal Deprotection Options start This compound neutralize Neutralization (e.g., DIPEA, NMM) start->neutralize Step 1 couple Peptide Coupling (N-Protected AA + Coupling Agent) neutralize->couple Step 2 peptide Protected Dipeptide (e.g., Boc-AA-DL-Phe-OtBu) couple->peptide Product n_deprotect N-Terminal Deprotection (e.g., TFA/DCM or HCl/Dioxane) peptide->n_deprotect Exposes Amine for chain extension c_deprotect C-Terminal Deprotection (e.g., neat TFA) peptide->c_deprotect Exposes Carboxylic Acid for final product

Caption: Overall workflow for incorporating this compound.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to this compound to form a dipeptide.

Materials:

  • This compound

  • N-Boc-L-Alanine (or other N-protected amino acid)

  • N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq.) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 15-20 minutes.

  • Activation: In a separate flask, dissolve the N-Boc-L-Alanine (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Add EDC·HCl (1.1 eq.) and stir at 0 °C for 30 minutes. This pre-activates the carboxylic acid.

  • Coupling: Transfer the activated N-Boc-L-Alanine solution to the flask containing the neutralized H-DL-Phe-OtBu. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (Boc-L-Ala-DL-Phe-OtBu) can be purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.

G start Dissolve this compound in DCM neutralize Cool to 0°C Add DIPEA (1.1 eq) start->neutralize couple Combine Solutions Stir Overnight at RT neutralize->couple activate Activate Boc-AA-OH (EDC/HOBt in DCM at 0°C) activate->couple workup Aqueous Work-up (HCl, NaHCO₃, Brine) couple->workup purify Purify via Chromatography workup->purify product Protected Dipeptide purify->product

Caption: Workflow for solution-phase peptide coupling.
Protocol 2: N-Terminal Boc Group Deprotection

This protocol removes the N-terminal Boc protecting group from the newly formed dipeptide, preparing it for further chain elongation.

Materials:

  • Boc-protected peptide (e.g., Boc-L-Ala-DL-Phe-OtBu)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) OR 4M HCl in 1,4-dioxane (B91453)

  • Saturated aqueous NaHCO₃ solution

Procedure (TFA Method):

  • Dissolve the Boc-protected peptide (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C.

  • Add TFA dropwise to achieve a final concentration of 20-50% (v/v) TFA in DCM.[]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.

Procedure (HCl/Dioxane Method):

  • Dissolve the Boc-protected peptide (1.0 eq.) in a minimal amount of a co-solvent like DCM or methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[][7]

  • Stir at room temperature for 1-4 hours, monitoring for completion.

  • Evaporate the solvent under reduced pressure. The resulting hydrochloride salt can be isolated and used in the next step.

Table 2: Comparison of N-Boc Deprotection Methods

Reagent Conditions Advantages Disadvantages
TFA in DCM 20-50% (v/v), 0 °C to RT, 1-3h Fast, efficient, volatile byproducts Harshly acidic, may cleave other acid-labile groups if not controlled.[7]
4M HCl in Dioxane RT, 1-4h Milder than neat TFA, provides product as HCl salt Slower reaction times, dioxane is a peroxide-forming solvent.[]

| H₂SO₄ in tBuOAc | 1.5-3.0 eq., RT | Selectively deprotects N-Boc in the presence of t-butyl esters.[8] | Requires specific solvent system, sulfuric acid is non-volatile. |

Protocol 3: C-Terminal tert-Butyl Ester Deprotection

This protocol cleaves the C-terminal tert-butyl ester to reveal the free carboxylic acid, often as the final step in a synthesis.

Materials:

  • Peptide with C-terminal OtBu ester (e.g., Boc-L-Ala-DL-Phe-OtBu)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane (TIS) or H₂O, ~5% v/v)

  • Cold diethyl ether

Procedure:

  • Dissolve the peptide (1.0 eq.) in neat TFA. Add a scavenger such as water or TIS (5% v/v) to trap the tert-butyl cation formed during cleavage and prevent side reactions.[]

  • Stir the solution at room temperature for 2-4 hours. Monitor for completion by TLC or LC-MS.

  • Concentrate the TFA under a stream of nitrogen or by rotary evaporation (use a base trap).

  • Dissolve the resulting oily residue in a minimal amount of methanol or DCM.

  • Precipitate the deprotected peptide by adding the solution dropwise to a flask of cold, stirring diethyl ether.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. This procedure will typically remove both the N-Boc and C-OtBu groups simultaneously.

References

Troubleshooting & Optimization

Common side reactions with H-DL-Phe-OtBu.HCl and how to prevent them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling H-DL-Phe-OtBu.HCl in experimental settings. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the hydrochloride salt of the tert-butyl ester of DL-Phenylalanine. It is an amino acid derivative commonly used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group protects the C-terminus, while the amine is protected by the hydrochloride salt, preventing unwanted reactions during the coupling of amino acids.

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions are not specific to this compound itself but are characteristic of using tert-butyl protecting groups in peptide synthesis. These include:

  • Tert-butylation: Formation of tert-butyl adducts with nucleophilic side chains of other amino acid residues.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, particularly during activation and coupling steps.

  • Diketopiperazine formation: Intramolecular cyclization of a dipeptide, leading to chain termination. This is more prevalent when proline or glycine (B1666218) are in the first two positions of the sequence.

Q3: How does the tert-butyl protecting group lead to side reactions?

A3: During the deprotection step, typically with strong acids like trifluoroacetic acid (TFA), the tert-butyl group is cleaved, forming a stable tert-butyl cation. This cation is a potent electrophile and can react with nucleophilic residues in the peptide chain, such as Tryptophan, Cysteine, and Methionine, leading to undesired modifications.

Troubleshooting Guide

This guide provides solutions to common problems encountered during peptide synthesis using this compound.

Issue 1: Low Yield of the Desired Peptide

Possible Cause: Incomplete coupling or premature chain termination.

Solutions:

  • Optimize Coupling Conditions: Ensure the use of an appropriate coupling reagent and base. For sterically hindered couplings, consider using more potent activators like HATU or HCTU.

  • Double Coupling: If coupling is known to be difficult, performing the coupling step twice can improve yields.

  • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to ensure the coupling reaction has gone to completion before proceeding to the next step.

Issue 2: Presence of Impurities with Higher Molecular Weight in Mass Spectrometry

Possible Cause: Tert-butylation of sensitive amino acid residues.

Solutions:

  • Use of Scavengers: During the TFA cleavage and deprotection step, a cocktail of scavengers must be used to quench the tert-butyl cations.

    Table 1: Common Scavengers for Tert-butyl Cation Quenching

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)General, Trp, Cys2.5 - 5%
WaterGeneral2.5 - 5%
Dithiothreitol (DTT)Cys1 - 2%
ThioanisoleTrp, Met2 - 5%
1,2-Ethanedithiol (EDT)Trp2.5%
  • Experimental Protocol: Cleavage and Deprotection with Scavengers

    • After synthesis, wash the resin-bound peptide thoroughly with dichloromethane (B109758) (DCM).

    • Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing Met or Cys, add 2.5% EDT.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Issue 3: Diastereomeric Impurities Detected by HPLC

Possible Cause: Racemization during amino acid activation and coupling.

Solutions:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on benzotriazole (B28993) (e.g., HOBt, HCTU).

  • Control of Base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) in stoichiometric amounts. Excess base can promote racemization.

  • Lower Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate key processes and troubleshooting logic in peptide synthesis involving this compound.

G Troubleshooting Workflow for Low Peptide Yield start Low Peptide Yield Observed check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling coupling_incomplete Coupling Incomplete check_coupling->coupling_incomplete double_couple Perform Double Coupling coupling_incomplete->double_couple Yes optimize_reagents Optimize Coupling Reagents (e.g., use HATU/HCTU) coupling_incomplete->optimize_reagents Persistent Issue coupling_complete Coupling Complete coupling_incomplete->coupling_complete No double_couple->check_coupling optimize_reagents->check_coupling check_deprotection Check Deprotection Step coupling_complete->check_deprotection deprotection_issue Deprotection Incomplete check_deprotection->deprotection_issue extend_deprotection Extend Deprotection Time deprotection_issue->extend_deprotection Yes change_deprotection_reagent Use Fresh Deprotection Reagent deprotection_issue->change_deprotection_reagent Persistent Issue final_product Improved Peptide Yield deprotection_issue->final_product No extend_deprotection->final_product change_deprotection_reagent->final_product

Caption: Troubleshooting workflow for addressing low peptide yield.

G Mechanism of Tert-butylation Side Reaction cluster_deprotection Deprotection with TFA cluster_side_reaction Side Reaction cluster_prevention Prevention Peptide-OtBu Resin-Peptide-Phe-OtBu tBu_cation tert-Butyl Cation (Electrophile) Peptide-OtBu->tBu_cation + TFA Peptide-OH Resin-Peptide-Phe-OH Peptide-OtBu->Peptide-OH + TFA TFA TFA (Trifluoroacetic acid) Side_Product Tert-butylated Peptide (Side Product) tBu_cation->Side_Product Quenched_Product Inert Product tBu_cation->Quenched_Product + Scavenger Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Cys, Met) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Quenched_Product

Technical Support Center: Optimizing Coupling Reactions for H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling reactions of H-DL-Phe-OtBu.HCl.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling this compound stem from steric hindrance. The bulky tert-butyl (OtBu) ester group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid, potentially leading to slower reaction rates and incomplete coupling.

Q2: My standard coupling protocol is giving low yields. What is the likely cause?

A2: Low yields are often a direct consequence of the steric hindrance mentioned above. Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) alone, may not be potent enough to drive the reaction to completion efficiently. Inadequate activation of the carboxylic acid or suboptimal reaction conditions (time, temperature, solvent) can also contribute to low yields.

Q3: Is there a risk of racemization when coupling this compound?

A3: Since the starting material is a racemic mixture (DL-phenylalanine), the primary concern is not racemization of the phenylalanine residue itself. However, it is crucial to employ conditions that prevent epimerization of the incoming N-protected amino acid, which can be a risk with certain coupling reagents and basic conditions.[1][2] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is recommended to suppress this side reaction.[3][4]

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A4: For challenging couplings involving sterically hindered amino acids, more potent in-situ activating reagents are recommended.[5] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides.[5][6] These reagents form highly reactive esters that can overcome the steric barrier.[5]

Q5: How can I monitor the progress of my coupling reaction?

A5: A simple and effective way to monitor the reaction in solid-phase peptide synthesis is the Kaiser test (ninhydrin test).[7] A positive result (blue/purple color) indicates the presence of unreacted free amines, signifying an incomplete coupling. For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Incomplete Coupling or Low Yield

This is the most common issue when working with this compound.

Possible Cause Recommended Solution
Insufficiently reactive coupling reagent Switch from standard carbodiimides (DCC, DIC) to a more potent onium salt (e.g., HATU, HBTU, PyBOP).[5] HATU is often a good first choice for difficult couplings.[3]
Suboptimal reaction time Extend the reaction time. For sterically hindered couplings, 2-4 hours at room temperature is a good starting point, but it may need to be extended to overnight. Monitor the reaction progress to determine the optimal time.
Low reaction temperature Cautiously increase the reaction temperature. While most couplings are performed at room temperature, increasing the temperature to 30-40°C can sometimes improve the reaction rate. However, be mindful that higher temperatures can increase the risk of side reactions, including epimerization of the coupling partner.
Inappropriate solvent Ensure you are using a suitable solvent that promotes swelling of the resin (for solid-phase) and dissolves the reactants. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.
Peptide aggregation (solid-phase) If the growing peptide chain on the resin is aggregating, it can block access to the reactive sites. Consider using chaotropic salts (e.g., LiCl) or switching to a different solvent system to disrupt secondary structures.
Single coupling is insufficient Perform a "double coupling" by repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents.[5]
Issue 2: Presence of Side Products

The formation of unwanted byproducts can complicate purification and reduce the overall yield.

Possible Cause Recommended Solution
Epimerization of the incoming amino acid Use a racemization-suppressing additive like HOBt or HOAt, especially when using carbodiimide (B86325) coupling reagents.[4] Onium salts like HATU and HBTU are formulated with such additives.[3] Avoid excessive use of strong, non-nucleophilic bases and prolonged reaction times at elevated temperatures.
Guanidinylation of the N-terminus This can occur when using an excess of uronium/aminium coupling reagents (like HBTU, HATU) which can react with the free amine. To avoid this, pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding it to the amine component.[8]

Data Presentation

The following tables provide a general comparison of common coupling reagents used for sterically hindered amino acids. The optimal conditions for this compound may vary depending on the specific reaction partners and should be optimized empirically.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent Class Examples Typical Additive Advantages Considerations
Carbodiimides DIC, EDCHOBt, HOAt, OxymaPureCost-effective, well-established.Often inefficient for sterically hindered couplings, risk of racemization without additives.[4][6]
Aminium/Uronium Salts HBTU, HATU, HCTUIntegrated (HOBt or HOAt)High coupling efficiency, fast reaction rates, low racemization.[3]More expensive than carbodiimides, can cause guanidinylation if used in excess.[8]
Phosphonium Salts PyBOP, PyAOPN/AVery effective for hindered couplings, low racemization.[6]Can be more expensive.

Table 2: Representative Reaction Conditions for Coupling to Sterically Hindered Amines

Coupling Reagent Equivalents (Reagent/Base) Typical Solvent Temperature (°C) Typical Time
DIC/HOBt 1.1 / N/ADMF, DCM20-252 - 12 h
HBTU/DIPEA 1.0 / 2.0DMF, NMP20-2530 min - 4 h
HATU/DIPEA 1.0 / 2.0DMF, NMP20-2515 min - 2 h[5]
PyBOP/DIPEA 1.0 / 2.0DMF, DCM20-2530 min - 3 h

Disclaimer: The values in these tables are representative and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling to this compound (Solution Phase)

This protocol describes a general procedure for coupling an N-protected amino acid to this compound in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-5 minutes at room temperature to pre-activate the carboxylic acid.[5]

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the neutralized this compound solution to the pre-activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General DIC/HOBt Coupling to an N-terminal Phenylalanine tert-butyl ester on Solid Support

This protocol is for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal Phe-OtBu.

Materials:

  • Resin-bound peptide with a free N-terminal Phe-OtBu

  • Fmoc-amino acid (3.0 eq)

  • HOBt (3.0 eq)

  • DIC (3.0 eq)

  • DMF, DCM

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq) and HOBt (3.0 eq) in DMF.

  • Add the Fmoc-amino acid/HOBt solution to the resin.

  • Add DIC (3.0 eq) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling completion using the Kaiser test.

  • If the Kaiser test is positive, wash the resin with DMF and repeat the coupling (double coupling).

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis step.

Mandatory Visualization

G Troubleshooting Workflow for this compound Coupling start Start Coupling Reaction monitor Monitor Reaction (e.g., Kaiser Test, TLC, LC-MS) start->monitor complete Is Coupling Complete? monitor->complete success Proceed to Next Step (Deprotection/Purification) complete->success Yes troubleshoot Troubleshoot Incomplete Coupling complete->troubleshoot No extend_time Extend Reaction Time troubleshoot->extend_time increase_temp Increase Temperature (Cautiously) troubleshoot->increase_temp double_couple Perform Double Coupling troubleshoot->double_couple change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) troubleshoot->change_reagent extend_time->monitor increase_temp->monitor double_couple->monitor change_reagent->start

Caption: Troubleshooting workflow for optimizing this compound coupling.

G General Mechanism of Carbodiimide-Mediated Peptide Coupling with HOBt cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (N-Protected Amino Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) RCOOH->O_acylisourea + DIC DIC DIC (Carbodiimide) OBt_ester OBt Active Ester (Less Reactive, Racemization Suppressed) O_acylisourea->OBt_ester + HOBt DCU Diisopropylurea (byproduct) O_acylisourea->DCU Rearrangement Peptide Dipeptide (R-CO-NH-R') O_acylisourea->Peptide + H-DL-Phe-OtBu (minor pathway) HOBt HOBt OBt_ester->DCU Release OBt_ester->Peptide + H-DL-Phe-OtBu H2N_R_prime H-DL-Phe-OtBu HOBt_released HOBt (regenerated) Peptide->HOBt_released Release

Caption: General mechanism of carbodiimide-mediated peptide coupling with HOBt.

References

Troubleshooting incomplete reactions when using H-DL-Phe-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-DL-Phe-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete reactions when using this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I observing incomplete coupling reactions with this compound?

A1: Incomplete coupling is the most common issue when using this compound and is primarily due to steric hindrance. The bulky tert-butyl (OtBu) ester group on the phenylalanine backbone physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. This slows down the reaction rate and can prevent the reaction from reaching completion under standard coupling conditions.

Q2: How do I ensure the free amine of this compound is available for reaction?

A2: this compound is a hydrochloride salt. The amine must be deprotonated to its free form to act as a nucleophile in the coupling reaction. In solid-phase peptide synthesis (SPPS), this is typically achieved by adding a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. In solution-phase synthesis, a pre-reaction neutralization step is often performed. Incomplete deprotonation will directly lead to an incomplete coupling reaction. For sensitive applications where tertiary amines may cause side reactions, methods using activated zinc dust for deprotonation have also been reported.[1]

Q3: Can the use of a DL-racemic mixture affect the reaction?

A3: While the primary challenge is steric hindrance, which affects both D and L enantiomers, using a racemic mixture can lead to the formation of diastereomeric peptides. These diastereomers may have slightly different reaction kinetics and can be challenging to separate and characterize chromatographically. For analytical purposes, it is crucial to be aware that you will be producing a mixture of peptide diastereomers.

Q4: What are common side reactions to be aware of?

A4: Besides incomplete coupling, other potential side reactions include:

  • Racemization: While the t-butyl ester is generally stable, the choice of coupling reagents and bases can influence the stereochemical integrity of the chiral center.[2][3] Strong bases and over-activation can increase the risk of racemization.[2][3]

  • Aggregation: Hydrophobic sequences, particularly those containing phenylalanine, are prone to aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[4]

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. Using 2-chlorotrityl chloride resin can help mitigate this issue due to its steric bulk.[4]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

This is the most prevalent problem and can be addressed by systematically evaluating and optimizing your reaction conditions.

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If using standard reagents (e.g., DIC/HOBt) base_solvent Step 3: Check Base and Solvent conditions->base_solvent aggregation Step 4: Address Potential Aggregation base_solvent->aggregation recouple Implement Optimized Protocol (Double Couple if Necessary) aggregation->recouple success Reaction Complete (Negative Kaiser Test) recouple->success

Caption: Workflow for troubleshooting incomplete coupling reactions.

  • Evaluate Your Coupling Reagent: Standard carbodiimide (B86325) reagents like DIC, especially when paired with HOBt, may be insufficient to overcome the steric hindrance of the t-butyl group.[5]

    • Solution: Switch to a more potent activating agent. Onium salts such as HATU, HCTU, and PyBOP are highly effective for hindered couplings.[6][7]

  • Optimize Reaction Conditions:

    • Extended Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.

    • Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid. This is a highly effective strategy for difficult couplings.

    • Elevated Temperature: Cautiously increase the reaction temperature to 35-40°C. Monitor carefully, as higher temperatures can increase the risk of racemization.[4]

  • Check Base and Solvent:

    • Base Selection: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used to neutralize the HCl salt and facilitate the reaction. For particularly sensitive couplings, a sterically hindered base like 2,4,6-collidine may minimize side reactions.[3]

    • Solvent Choice: While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.[8] Using a mixture of DMF and DCM can also improve resin swelling.

  • Address Potential Aggregation:

    • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures and improve solvation.[4]

    • Microwave Synthesis: Microwave irradiation can disrupt aggregation and accelerate coupling reactions.[4]

Issue 2: Appearance of Deletion Sequences in Final Product

This is a direct consequence of a failed coupling of this compound in a previous cycle.

  • Solution:

    • Incorporate a Monitoring Step: Always perform a qualitative test (e.g., Kaiser test) after the this compound coupling step.[9] A positive result (blue beads) indicates an incomplete reaction that needs to be addressed before proceeding.

    • Implement a Capping Step: After the coupling step, "cap" any unreacted N-terminal amines using acetic anhydride. This prevents the formation of deletion sequences.

Data Presentation

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids

The following data, synthesized from studies on various sterically hindered amino acids, illustrates the relative performance of common coupling reagents.

Coupling ReagentReagent ClassTypical Yield for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideLow to ModerateSlowLowOften insufficient for bulky residues like Phe-OtBu.[5]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine hindered couplings.[6][7]
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, considered one of the best choices for difficult couplings.[7]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less hazardous than BOP. Very effective for hindered couplings.[10]
COMU Aminium/Uronium SaltVery HighVery FastVery LowA modern, highly efficient reagent with a better safety profile than HOBt/HOAt-based reagents.[11]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling (Baseline)
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and drain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution.

    • Add the amino acid solution to the resin.

    • Add DIC (3 eq) to the resin mixture.

    • Shake at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: High-Efficiency HATU Coupling for this compound (Recommended)
  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and shake for 2-4 hours at room temperature. For very difficult sequences, consider extending the time or performing a double coupling.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

Signaling Pathway for Peptide Bond Formation

Peptide_Bond_Formation cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Phe_COOH H-DL-Phe-OtBu (Carboxyl) Activated_Ester Activated Intermediate (e.g., OAt-ester) Phe_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Formed Activated_Ester->Peptide_Bond Coupling Peptide_NH2 Peptide-Resin (Free Amine) Peptide_NH2->Peptide_Bond

Caption: The two-step process of peptide bond formation.

Logical Relationship of Troubleshooting Variables

Troubleshooting_Variables Incomplete_Reaction Incomplete Reaction Primary Cause Steric_Hindrance Steric Hindrance Solution Incomplete_Reaction:cause->Steric_Hindrance is caused by Potent_Reagents Potent Coupling Reagents (HATU, PyBOP) Steric_Hindrance:sol->Potent_Reagents Longer_Time Increased Reaction Time Steric_Hindrance:sol->Longer_Time Double_Coupling Double Coupling Steric_Hindrance:sol->Double_Coupling Temp Elevated Temperature Steric_Hindrance:sol->Temp Better_Solvent Improved Solvents (NMP) Steric_Hindrance:sol->Better_Solvent

Caption: Relationship between the problem and potential solutions.

References

Technical Support Center: Purification of Pe-ptides Synthesized with H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with peptides synthesized using H-DL-Phe-OtBu.HCl. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with purifying peptides containing a racemic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides synthesized with this compound?

A1: The main challenge arises from the use of a racemic mixture (DL-phenylalanine), which results in the synthesis of diastereomeric peptides. These are peptides with the same amino acid sequence but differing in the stereochemistry at the phenylalanine residue. Separating these closely related isomers can be difficult. Additionally, you may encounter common solid-phase peptide synthesis (SPPS) impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.

Q2: Can I separate the diastereomeric peptides using standard reverse-phase HPLC?

A2: Yes, in many cases, diastereomers can be separated by conventional reverse-phase HPLC (RP-HPLC) using achiral stationary phases (like C18).[1] Diastereomers have different physical and chemical properties, which can lead to different retention times on an HPLC column. Optimization of the gradient, temperature, and mobile phase composition is often sufficient to achieve separation.[1]

Q3: When should I consider using chiral HPLC for purification?

A3: Chiral HPLC is a powerful technique specifically designed for separating enantiomers and diastereomers. You should consider using a chiral stationary phase (CSP) when:

  • Standard RP-HPLC methods fail to provide adequate separation of your diastereomeric peptides.

  • You need to quantify the ratio of the diastereomers with high accuracy.

  • You are working with complex mixtures where baseline resolution is critical.

Several types of chiral stationary phases are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and cinchona alkaloids.[2][3]

Q4: What are the typical impurities I should look for besides the diastereomers?

A4: Besides the presence of diastereomeric peptides, you should be aware of common impurities generated during solid-phase peptide synthesis (SPPS). These include:

  • Truncated sequences: Peptides that have stopped elongating prematurely.

  • Deletion sequences: Peptides missing one or more amino acids.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

  • By-products from cleavage: Scavengers and their adducts formed during the final cleavage from the resin.

  • Oxidized or modified peptides: Certain amino acids are susceptible to modification during synthesis and cleavage.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of peptides synthesized with this compound.

Problem Possible Cause Suggested Solution
Poor or no separation of diastereomers on RP-HPLC. The chromatographic conditions are not optimal for resolving the small differences in hydrophobicity between the diastereomers.1. Optimize the gradient: Use a shallower gradient (e.g., 0.1% to 0.5% change in organic solvent per minute) to increase the separation window.[1] 2. Change the organic modifier: If using acetonitrile, try isopropanol (B130326) or methanol, as this can alter the selectivity. 3. Vary the temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[1] 4. Adjust the mobile phase pH: Small changes in pH can affect the ionization state of the peptide and improve separation.
Co-elution of the target peptide with other impurities. The hydrophobicity of the impurity is very similar to that of the target peptide.1. Employ a different stationary phase: If using a C18 column, try a C8 or a phenyl-hexyl column to alter the selectivity. 2. Use a different ion-pairing agent: If using trifluoroacetic acid (TFA), consider formic acid or a different buffer system, which can change the retention behavior of peptides.
Broad or tailing peaks. Secondary interactions between the peptide and the stationary phase, or poor solubility of the peptide.1. Increase the column temperature: This can reduce viscosity and improve mass transfer. 2. Adjust the mobile phase pH: This can minimize secondary ionic interactions. 3. Add a small amount of an organic solvent like isopropanol to the mobile phase.
Low recovery of the purified peptide. The peptide is adsorbing to the column or precipitating during purification.1. Check the peptide's solubility in the mobile phase. 2. Use a column with a larger pore size (e.g., 300 Å) for larger peptides. 3. Ensure all tubing and connections in the HPLC system are biocompatible.
Identification of unexpected peaks in the chromatogram. These could be side-products from the synthesis or cleavage steps.1. Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. This will help in determining their origin (e.g., truncated sequence, protecting group adduct). 2. Review the synthesis and cleavage protocols for potential sources of side reactions.

Experimental Protocols

General RP-HPLC Purification Protocol for Diastereomeric Peptides

This protocol provides a starting point for the purification of peptides containing DL-phenylalanine. Optimization will likely be required for your specific peptide.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size) is a good starting point.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1 mL/min for an analytical column, and can be scaled up for preparative columns.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient: A shallow gradient is recommended to resolve diastereomers. For example:

    • 5-25% B over 10 minutes

    • 25-45% B over 60 minutes

    • 45-95% B over 10 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B and equilibrate for 15 minutes.

  • Fraction Collection: Collect fractions across the peaks of interest and analyze their purity by analytical HPLC and mass spectrometry.

Data Presentation: Example Retention Times of Diastereomeric Peptides

The following table illustrates how different HPLC conditions can affect the separation of diastereomeric peptides. The data is hypothetical but based on typical observations.

Peptide Sequence Column Gradient (%B/min) Temperature (°C) Retention Time (min) - Diastereomer 1 Retention Time (min) - Diastereomer 2 Resolution (Rs)
Ac-Gly-DL-Phe -Leu-Lys-AmideC181.03025.225.81.2
Ac-Gly-DL-Phe -Leu-Lys-AmideC180.53035.836.91.8
Ac-Gly-DL-Phe -Leu-Lys-AmideC180.54533.134.01.6
Ac-Gly-DL-Phe -Leu-Lys-AmidePhenyl-Hexyl0.53038.540.02.1

Note: A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation.

Visualizations

General Workflow for Peptide Purification and Analysis

G cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Mixture (contains diastereomers) Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Purity Analysis (Analytical HPLC, MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide Lyophilization->PurePeptide

Caption: General workflow for the purification of synthetic peptides.

Troubleshooting Logic for Diastereomer Separation

G Start Crude Peptide with Diastereomers RPHPLC Initial RP-HPLC Run Start->RPHPLC Separation Adequate Separation? RPHPLC->Separation Optimize Optimize RP-HPLC Conditions - Shallower Gradient - Change Temperature - Change Organic Modifier Separation->Optimize No Success Purification Successful Separation->Success Yes Optimize->RPHPLC Chiral Consider Chiral HPLC Optimize->Chiral Chiral->RPHPLC Failure Consult Specialist Chiral->Failure

Caption: Troubleshooting workflow for separating diastereomeric peptides.

References

How to address solubility issues of H-DL-Phe-OtBu.HCl in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals when working with H-DL-Phe-OtBu.HCl in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound, as a hydrochloride salt, exhibits higher solubility in polar protic and polar aprotic solvents. Its solubility is limited in non-polar organic solvents in its salt form. For quantitative data, please refer to the solubility table below.

Q2: I am having trouble dissolving this compound directly in my reaction solvent. What is the primary reason for this?

A2: The hydrochloride salt form of this compound increases its polarity, making it less soluble in many common, less polar organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The ionic nature of the hydrochloride salt favors dissolution in more polar solvents.

Q3: How can I increase the solubility of this compound in aprotic organic solvents like DCM or THF for my reaction?

A3: The most effective method is to convert the hydrochloride salt to its free amine form, H-DL-Phe-OtBu. The free amine is significantly less polar and thus more soluble in a wider range of organic solvents. This is typically achieved by in-situ neutralization with a tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Q4: Will adding a base to my this compound solution affect my subsequent reaction?

A4: The addition of a tertiary amine base like triethylamine will result in the formation of triethylamine hydrochloride (TEA.HCl) as a byproduct. While the free amine of H-DL-Phe-OtBu will be soluble, the TEA.HCl salt may precipitate. For many applications, such as peptide coupling, the presence of this salt is well-tolerated. However, if the salt interferes with your downstream process, it may need to be removed by filtration.

Q5: Are there any alternative methods to improve solubility without converting it to the free amine?

A5: While conversion to the free amine is the most common and effective method, you can try using a co-solvent system. For instance, dissolving the this compound in a minimal amount of a polar solvent in which it is soluble (e.g., DMSO or DMF) and then diluting with your desired reaction solvent may work for some applications. However, the compatibility of the co-solvent with your reaction chemistry must be considered. Sonication and gentle warming can also aid in the dissolution process in some solvent systems.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.

G start Start: this compound Fails to Dissolve check_solvent Is the solvent polar (e.g., DMSO, DMF, Methanol)? start->check_solvent polar_solvent Use gentle heating (to ~40°C) and/or sonication to aid dissolution. check_solvent->polar_solvent Yes nonpolar_solvent Is the solvent aprotic (e.g., DCM, THF, Acetonitrile)? check_solvent->nonpolar_solvent No end Solubility Issue Resolved polar_solvent->end neutralization Perform in-situ neutralization to the free amine using a tertiary base (e.g., TEA). nonpolar_solvent->neutralization Yes nonpolar_solvent->end No (Consider a different solvent) protocol Follow the detailed experimental protocol for neutralization. neutralization->protocol filtration If a precipitate (e.g., TEA.HCl) forms, is it problematic for your reaction? protocol->filtration proceed Proceed with the reaction. The salt is often tolerated. filtration->proceed No filter_solid Filter the suspension to remove the precipitated salt before proceeding. filtration->filter_solid Yes proceed->end filter_solid->end

Troubleshooting workflow for this compound solubility issues.

Data Presentation

The following table summarizes the known and estimated solubility of this compound in various organic solvents.

SolventSolvent TypeSolubility of this compoundSolubility of Free Amine (H-DL-Phe-OtBu)
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL[1]High
Methanol (MeOH)Polar ProticSolubleHigh
Ethanol (EtOH)Polar ProticSolubleHigh
N,N-Dimethylformamide (DMF)Polar AproticSolubleHigh
Dichloromethane (DCM)AproticSparingly Soluble to InsolubleHigh
Tetrahydrofuran (THF)AproticSparingly Soluble to InsolubleModerate to High
Acetonitrile (MeCN)Polar AproticSparingly SolubleModerate
Ethyl Acetate (EtOAc)AproticInsolubleModerate
Chloroform (CHCl₃)AproticInsolubleHigh
TolueneNon-polarInsolubleModerate
HexanesNon-polarInsolubleLow

Experimental Protocols

Protocol for In-Situ Neutralization and Dissolution of this compound in Dichloromethane (DCM)

This protocol describes the conversion of this compound to its free amine form for enhanced solubility in dichloromethane, a common solvent for organic synthesis.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe for liquid transfer

Procedure:

  • Preparation: To a clean, dry reaction flask equipped with a magnetic stir bar, add the required amount of this compound.

  • Solvent Addition: Under an inert atmosphere, add the desired volume of anhydrous dichloromethane to the flask.

  • Suspension Formation: Stir the mixture at room temperature. The this compound will likely not dissolve completely and will form a suspension.

  • Base Addition: While stirring, slowly add 1.1 equivalents of triethylamine or DIPEA dropwise to the suspension using a syringe.

  • Dissolution and Byproduct Formation: Continue stirring the mixture at room temperature. As the free amine of H-DL-Phe-OtBu is formed, it will dissolve in the DCM, resulting in a clear solution. Simultaneously, the byproduct, triethylamine hydrochloride (TEA.HCl), will precipitate as a white solid.

  • Reaction Readiness: The resulting mixture, containing the soluble H-DL-Phe-OtBu free amine and the precipitated TEA.HCl, can often be used directly in the subsequent reaction step (e.g., peptide coupling).

  • (Optional) Filtration: If the presence of solid TEA.HCl is undesirable for the subsequent steps, the mixture can be filtered through a sintered glass funnel or a plug of celite to obtain a clear solution of the free amine.

G cluster_0 In-Situ Neutralization of this compound A This compound (Solid) B Add Anhydrous DCM A->B C Suspension of this compound in DCM B->C D Add 1.1 eq. Triethylamine (TEA) C->D E H-DL-Phe-OtBu (Soluble in DCM) + TEA.HCl (Precipitate) D->E F Use directly in reaction or filter E->F

Workflow for the neutralization and dissolution of this compound.

References

Technical Support Center: H-DL-Phe-OtBu.HCl Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as starting materials, reaction byproducts, and solvent residues. These may include:

  • Unreacted DL-Phenylalanine: The starting amino acid may not have fully reacted.

  • Di-tert-butyl ether: Formed from the dimerization of isobutylene (B52900) or tert-butanol (B103910) under acidic conditions.

  • tert-Butanol: Can be present as a residual solvent or from the hydrolysis of the ester.

  • Polymers of isobutylene: Acid-catalyzed polymerization of isobutylene can lead to oligomeric impurities.

  • Byproducts from side reactions: Depending on the specific synthetic route, other minor byproducts may form.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of the final product and detecting non-volatile impurities.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the detection and identification of volatile impurities such as residual solvents (e.g., tert-butanol, dioxane) and byproducts like di-tert-butyl ether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and can help in the identification and quantification of major impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[3] It is hygroscopic and sensitive to moisture, which can lead to hydrolysis of the tert-butyl ester.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Ensure an adequate excess of the tert-butylating agent (e.g., isobutylene) is used.- Extend the reaction time.- Verify the activity of the acid catalyst.
Loss of product during workup - Minimize the number of extraction and transfer steps.- Ensure the pH is appropriately controlled during aqueous washes to prevent hydrolysis.- Use care when removing solvent to avoid loss of the product.
Hydrolysis of the ester - Use anhydrous solvents and reagents.- Avoid prolonged exposure to acidic or basic aqueous conditions during workup.
Issue 2: High Levels of Impurities in the Final Product
Impurity Detected Possible Cause Suggested Removal Strategy
Unreacted DL-Phenylalanine Incomplete reaction.Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/ether, methanol/ether). DL-Phenylalanine has significantly different solubility compared to its tert-butyl ester hydrochloride.
Di-tert-butyl ether / tert-Butanol Side reaction of the tert-butyl source or residual solvent.These are volatile impurities and can often be removed by drying the product under high vacuum. For larger quantities, purification by column chromatography may be necessary.
Polymeric byproducts Acid-catalyzed polymerization of isobutylene.These are typically non-polar and can be removed by trituration with a non-polar solvent like hexane (B92381) or by silica (B1680970) gel column chromatography.
Unknown impurities Various side reactions.Characterize the impurity using LC-MS and NMR. Based on the structure, devise a suitable purification strategy (e.g., recrystallization with a different solvent system, or chromatography).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method of acid-catalyzed esterification with isobutylene.

Materials:

  • DL-Phenylalanine

  • Dioxane (anhydrous)

  • Isobutylene (condensed as a liquid)

  • p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid

  • 10% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous diethyl ether

  • HCl in diethyl ether (e.g., 2M solution)

Procedure:

  • Suspend DL-Phenylalanine in anhydrous dioxane in a pressure-resistant vessel.

  • Add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid.

  • Cool the vessel and add a measured amount of condensed isobutylene.

  • Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. The reaction progress can be monitored by TLC or HPLC.

  • After the reaction is complete, carefully vent the vessel and allow any excess isobutylene to evaporate.

  • Dilute the reaction mixture with diethyl ether and wash with 10% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of DL-phenylalanine tert-butyl ester as an oil.

  • Dissolve the oil in anhydrous diethyl ether and cool the solution to 0°C.

  • Slowly add a solution of HCl in diethyl ether with stirring until precipitation is complete.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

Protocol 2: Purification of this compound by Recrystallization

Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvent systems for amino acid derivatives include alcohol/ether mixtures.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or methanol).

  • Once completely dissolved, slowly add a less polar solvent (e.g., diethyl ether or tert-butyl methyl ether) until the solution becomes slightly turbid.

  • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.

  • For maximum crystal formation, cool the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under high vacuum.

Data Presentation

Table 1: HPLC Purity Analysis of this compound Batches
Batch ID Synthesis Method Purification Method Purity before Purification (%) Purity after Purification (%) Major Impurity (if any)
Example-001Isobutylene/H₂SO₄Recrystallization (EtOH/Ether)85.299.5DL-Phenylalanine
Example-002tert-Butanol/BF₃·OEt₂Column Chromatography78.999.8Di-tert-butyl ether
User-Data-XXX
Table 2: GC-MS Analysis of Volatile Impurities
Batch ID Impurity Concentration before Purification (ppm) Concentration after Purification (ppm)
Example-001tert-Butanol1500< 50
Example-001Dioxane800< 50
Example-002Di-tert-butyl ether5200< 100
User-Data-XXX

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis In-Process Control cluster_purification Purification cluster_final_qc Final Quality Control synthesis Esterification of DL-Phenylalanine workup Aqueous Workup synthesis->workup precipitation HCl Salt Precipitation workup->precipitation hplc_ipc HPLC Analysis (Purity Check) precipitation->hplc_ipc recrystallization Recrystallization hplc_ipc->recrystallization If purity < 99% chromatography Column Chromatography hplc_ipc->chromatography If multiple impurities hplc_final Final HPLC Purity recrystallization->hplc_final chromatography->hplc_final gcms_final GC-MS for Volatiles hplc_final->gcms_final nmr_final NMR for Structure gcms_final->nmr_final

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield cluster_impurities start Problem with This compound low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities incomplete_rxn Incomplete Reaction? - Check reagents - Extend time low_yield->incomplete_rxn workup_loss Loss during Workup? - Optimize extraction - Check pH low_yield->workup_loss hydrolysis Product Hydrolysis? - Use anhydrous conditions low_yield->hydrolysis unreacted_sm Unreacted Starting Material? - Recrystallize high_impurities->unreacted_sm volatile_bp Volatile Byproducts? - Dry under vacuum high_impurities->volatile_bp nonvolatile_bp Non-volatile Byproducts? - Column Chromatography high_impurities->nonvolatile_bp

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis for Researchers: H-DL-Phe-OtBu.HCl vs. L-phenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the choice of starting materials is critical to ensuring the efficacy, stereochemistry, and purity of the final product. This guide provides a comprehensive comparison of two closely related phenylalanine derivatives: H-DL-Phe-OtBu.HCl, a racemic mixture, and L-phenylalanine tert-butyl ester hydrochloride, the pure L-enantiomer. The primary distinction lies in their stereochemistry, a factor with significant implications for their application and performance in chiral environments.

Chemical and Physical Properties: A Side-by-Side Look

Both compounds serve as valuable intermediates in organic synthesis, particularly in the creation of peptides and other pharmaceuticals.[1][2] The presence of the tert-butyl ester group provides stability to the amino acid and enhances its solubility in organic solvents, while the hydrochloride salt form improves solubility in polar solvents.[] Below is a summary of their key properties:

PropertyThis compoundL-phenylalanine tert-butyl ester hydrochloride
Synonyms DL-Phe-OtBu·HCl, tert-butyl 2-amino-3-phenylpropanoate hydrochlorideL-Phe-OtBu HCl, tert-Butyl 3-phenyl-L-alaninate hydrochloride, H-Phe-OtBu HCl
CAS Number 75898-47-415100-75-1
Molecular Formula C₁₃H₁₉NO₂·HClC₁₃H₁₉NO₂·HCl
Molecular Weight 257.76 g/mol [4]257.80 g/mol []
Appearance White to off-white solid/powder[5]White crystalline powder[]
Melting Point Not specified235 °C[][6]
Purity ≥ 99% (HPLC)[1]≥98.0% to ≥99.0% (HPLC)[7][8]
Storage Conditions 0-8 °C, under inert gas[1][5]2-8 °C[]

The Decisive Factor: Stereochemistry and Its Implications

The core difference between these two reagents is their stereoisomeric composition. This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In contrast, L-phenylalanine tert-butyl ester hydrochloride consists solely of the L-enantiomer. This distinction is paramount in biological applications, as biological systems, such as enzymes and receptors, are chiral and often interact selectively with only one enantiomer of a chiral molecule.

The choice between the racemic mixture and the pure enantiomer is therefore dictated by the stereochemical requirements of the target molecule. For the synthesis of peptides intended to mimic or interact with naturally occurring L-peptides, the use of the pure L-enantiomer is essential to ensure the correct three-dimensional structure and biological activity.

Applications in Research and Development

Both compounds are widely utilized as building blocks in the synthesis of more complex molecules:

  • Peptide Synthesis: They are used to incorporate a phenylalanine residue into a peptide chain. The tert-butyl ester protects the carboxylic acid group during the coupling reaction.

  • Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2]

  • Research: They are employed in various biochemical assays and experiments to study amino acid interactions and metabolic pathways.[1]

Experimental Considerations and Logical Workflow

The decision to use this compound or L-phenylalanine tert-butyl ester hydrochloride will fundamentally alter the synthetic strategy and the nature of the final product.

Caption: Logical workflow for selecting between the L- and DL- forms.

While no direct comparative experimental data on reaction yields or purity for these specific reagents was found in the public domain, the principles of stereoselective synthesis would apply. The use of a racemic starting material in a synthesis involving other chiral molecules will typically lead to a mixture of diastereomers, which may require challenging and costly separation steps. Conversely, starting with an enantiomerically pure material like L-phenylalanine tert-butyl ester hydrochloride is a more direct route to a stereochemically pure final product.

Conclusion

References

A Comparative Guide to H-DL-Phe-OtBu.HCl and Other Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical determinant of success in peptide synthesis. For the incorporation of phenylalanine residues, a variety of derivatives are available, each with distinct properties that influence coupling efficiency, stereochemical integrity, and overall yield. This guide provides a comprehensive comparison of H-DL-Phe-OtBu.HCl with other commonly used phenylalanine derivatives, supported by experimental protocols and logical diagrams to aid in the selection of the most suitable reagent for your research needs.

Introduction to Phenylalanine Derivatives in Peptide Synthesis

Phenylalanine, with its bulky hydrophobic side chain, is a crucial component of many biologically active peptides.[1] Its incorporation into a growing peptide chain requires the use of derivatives where the alpha-amino and/or carboxyl groups are suitably protected to prevent unwanted side reactions. The choice of protecting groups and the stereochemistry of the phenylalanine derivative significantly impact the efficiency and outcome of the synthesis.

This compound is the hydrochloride salt of the tert-butyl ester of a racemic mixture of D- and L-phenylalanine. The free amino group makes it ready for coupling without a deprotection step, while the tert-butyl ester provides carboxyl protection that is typically removed under acidic conditions. Its racemic nature, however, presents a significant challenge in the synthesis of stereochemically pure peptides.

This guide will compare this compound to its enantiomerically pure counterparts and the widely used N-terminally protected derivatives:

  • H-L-Phe-OtBu.HCl & H-D-Phe-OtBu.HCl: Enantiomerically pure forms of phenylalanine tert-butyl ester hydrochloride.

  • Fmoc-L-Phe-OH & Fmoc-D-Phe-OH: N-terminally protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Boc-L-Phe-OH & Boc-D-Phe-OH: N-terminally protected with the acid-labile tert-butyloxycarbonyl (Boc) group.

Performance Comparison

The performance of these derivatives can be evaluated based on several key parameters: coupling efficiency, risk of racemization, and ease of use within standard solid-phase peptide synthesis (SPPS) workflows.

Data Presentation: Comparison of Phenylalanine Derivatives
DerivativeStereochemistryN-α ProtectionC-α ProtectionTypical ApplicationAdvantagesDisadvantages
This compound Racemic (D/L)Nonetert-Butyl (tBu) esterSynthesis of peptide libraries or where stereochemistry is not critical.No N-α deprotection step needed before coupling.Results in diastereomeric peptides; separation can be challenging.
H-L-Phe-OtBu.HCl Enantiopure (L)Nonetert-Butyl (tBu) esterBoc-SPPS.No N-α deprotection step needed before coupling.Requires Boc protection of the preceding amino acid.
H-D-Phe-OtBu.HCl Enantiopure (D)Nonetert-Butyl (tBu) esterBoc-SPPS for incorporation of D-amino acids.No N-α deprotection step needed before coupling.Requires Boc protection of the preceding amino acid.
Fmoc-L-Phe-OH Enantiopure (L)FmocNoneFmoc-SPPS.[2]Widely used, mild deprotection conditions (piperidine).[2]Potential for side reactions like aspartimide formation in sequences containing Asp.[3]
Fmoc-D-Phe-OH Enantiopure (D)FmocNoneFmoc-SPPS for incorporation of D-amino acids.Mild deprotection conditions.Same potential side reactions as Fmoc-L-Phe-OH.
Boc-L-Phe-OH Enantiopure (L)BocNoneBoc-SPPS.Robust and well-established chemistry.Requires harsh acidic conditions (e.g., HF, TFMSA) for deprotection.[4]
Boc-D-Phe-OH Enantiopure (D)BocNoneBoc-SPPS for incorporation of D-amino acids.Robust and well-established chemistry.Requires harsh acidic conditions for deprotection.[4]

Experimental Protocols

To quantitatively assess the performance of these derivatives, the following experimental protocols can be employed.

Protocol 1: Comparative Peptide Synthesis to Evaluate Coupling Efficiency

This protocol outlines the synthesis of a model tripeptide (e.g., Ac-Ala-Phe-Gly-NH₂) using different phenylalanine derivatives to compare their coupling efficiency.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Acetic anhydride (B1165640)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Phenylalanine derivatives: this compound, H-L-Phe-OtBu.HCl, Fmoc-L-Phe-OH

  • Fmoc-Ala-OH, Fmoc-Gly-OH

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure (Fmoc-SPPS):

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin. Wash thoroughly with DMF.

  • First Coupling (Glycine):

    • Pre-activate Fmoc-Gly-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Second Coupling (Phenylalanine - Comparative Step):

    • For Fmoc-L-Phe-OH: Pre-activate Fmoc-L-Phe-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF and couple as in step 3.

    • For H-L-Phe-OtBu.HCl: Couple H-L-Phe-OtBu.HCl (3 eq) directly with HBTU (3 eq) and DIEA (6 eq) in DMF for 2 hours.

    • For this compound: Couple this compound (3 eq) directly with HBTU (3 eq) and DIEA (6 eq) in DMF for 2 hours.

  • Fmoc Deprotection (for Fmoc-Phe-OH route only): Repeat step 2.

  • Third Coupling (Alanine): Couple Fmoc-Ala-OH as in step 3.

  • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Analysis: Analyze the crude and purified peptide by LC-MS to determine the yield and purity.

Protocol 2: HPLC Analysis of Racemization

This protocol describes a method to assess the degree of racemization during the coupling of phenylalanine derivatives by analyzing the diastereomeric purity of the resulting peptide.

Materials:

  • Purified tripeptides from Protocol 1

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the purified peptides in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis:

    • Inject the peptide synthesized with H-L-Phe-OtBu.HCl or Fmoc-L-Phe-OH to establish the retention time of the LLL-diastereomer.

    • Inject the peptide synthesized with this compound. The presence of a second peak corresponding to the LDL-diastereomer will be observed.

    • The percentage of racemization can be calculated from the peak areas of the two diastereomers.

Mandatory Visualizations

Logical Relationship: Choice of Phenylalanine Derivative

Phenylalanine_Derivative_Choice start Peptide Synthesis Goal racemic Racemic Peptide Library start->racemic Non-chiral application enantiopure Enantiopure Peptide start->enantiopure Specific stereochemistry h_dl_phe This compound racemic->h_dl_phe h_l_phe H-L-Phe-OtBu.HCl enantiopure->h_l_phe fmoc_phe Fmoc-L-Phe-OH enantiopure->fmoc_phe boc_phe Boc-L-Phe-OH enantiopure->boc_phe boc_spps Boc-SPPS h_l_phe->boc_spps Used in fmoc_spps Fmoc-SPPS fmoc_phe->fmoc_spps Used in boc_phe->boc_spps Used in

Caption: Decision tree for selecting a phenylalanine derivative.

Experimental Workflow: Fmoc-SPPS Cycle

Fmoc_SPPS_Workflow start Start with Resin-NH2 deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA-OH (HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage No (Final AA) end Purified Peptide cleavage->end

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: Phenylalanine Metabolism

Phenylalanine_Metabolism phe Phenylalanine tyr Tyrosine phe->tyr Phenylalanine hydroxylase protein Protein Synthesis phe->protein phenylpyruvate Phenylpyruvate phe->phenylpyruvate dopa L-DOPA tyr->dopa tca TCA Cycle tyr->tca Catabolism dopamine Dopamine dopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine

Caption: Simplified metabolic pathway of phenylalanine.[1][5]

Conclusion

The choice between this compound and other phenylalanine derivatives is fundamentally guided by the specific requirements of the peptide being synthesized.

  • This compound is a cost-effective option for applications where stereochemical purity is not a concern, such as in the generation of diverse peptide libraries for screening purposes. Its primary drawback is the formation of diastereomeric mixtures that can be difficult to separate.

  • Enantiopure H-L-Phe-OtBu.HCl and H-D-Phe-OtBu.HCl are suitable for Boc-SPPS, offering the advantage of a free amino group for direct coupling. However, the Boc strategy itself involves the use of harsh acids for final cleavage.

  • Fmoc-L-Phe-OH and Fmoc-D-Phe-OH are the current standards for most research-scale solid-phase peptide synthesis due to the mild conditions of the Fmoc-SPPS workflow. While requiring an additional deprotection step in each cycle, this method provides excellent control over the synthesis of complex, stereochemically defined peptides.

For researchers aiming to produce high-purity, biologically active peptides with a defined stereochemistry, the use of enantiomerically pure, N-α-protected derivatives such as Fmoc-L-Phe-OH is strongly recommended. The provided experimental protocols offer a framework for conducting a direct comparative analysis to determine the optimal building block for your specific peptide synthesis needs.

References

A Comparative Guide to Coupling Agents for H-DL-Phe-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of peptides is a critical aspect of their work. The choice of a coupling agent is a pivotal decision that directly influences the yield, purity, and overall success of peptide synthesis.[1] This guide provides an objective comparison of the performance of various coupling agents with H-DL-Phe-OtBu.HCl, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your specific research needs.

The fundamental reaction in peptide synthesis is the formation of an amide bond between two amino acids. This process necessitates the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. Coupling reagents are the activators that drive this critical reaction. An ideal coupling agent should promote swift and complete coupling while minimizing side reactions, most notably the racemization of the chiral centers of the amino acids.[1]

This guide explores the performance of several classes of commonly used coupling reagents, including carbodiimides, and the more contemporary phosphonium (B103445) and uronium/aminium salt-based reagents. We present a comparative analysis of their efficiency and applicability, providing a framework for informed decision-making in your peptide synthesis endeavors.

Comparative Performance of Common Coupling Agents

The selection of an appropriate coupling agent is often a balance between reactivity, the potential for side reactions, and cost. For routine syntheses, a cost-effective reagent may be adequate. However, for more challenging sequences, a more potent reagent is often necessary to achieve a high yield of the desired peptide.[1]

Below is a summary of the performance of various coupling agents. Please note that direct comparative data for this compound is limited; therefore, the following table includes data from reactions with similar amino acid derivatives and provides a general performance overview.

Coupling Agent/SystemClassTypical Yield (%)Typical Reaction TimeKey Considerations
DCC/NMM Carbodiimide~78%[1]24 hours[1]The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate purification in solution-phase synthesis.[2]
DIC/HOBt CarbodiimideHigh1-4 hoursThe byproduct, diisopropylurea (DIU), is more soluble than DCU, making it more suitable for solid-phase synthesis.[2] The addition of HOBt minimizes racemization.[3]
EDC CarbodiimideHighVariableThe urea (B33335) byproduct is water-soluble, allowing for easy removal by aqueous extraction, which is advantageous in solution-phase synthesis.[2]
HBTU/DIPEA Aminium SaltHighAs little as 6 minutes[2]Highly efficient with low racemization, especially with the addition of HOBt.[2]
HATU/DIPEA Aminium SaltHighFastMore efficient than HBTU for sterically hindered amino acids and can be used with weaker bases like collidine to further reduce racemization.[4]
PyBOP/DIPEA Phosphonium SaltHighVariableA non-toxic alternative to BOP, effective in both solid-phase and solution-phase synthesis.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are general protocols for peptide coupling reactions using different classes of coupling agents. These should be considered as starting points and may require optimization for specific applications.

General Workflow for Peptide Coupling

The following diagram illustrates a typical workflow for a peptide coupling reaction in solution phase.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Amino_Acid_1 N-protected Amino Acid (Carboxyl Component) Dissolve_Reagents Dissolve N-protected AA and Coupling Agent in Solvent Amino_Acid_1->Dissolve_Reagents Amino_Acid_2 This compound (Amine Component) Base_Addition Add Base (e.g., NMM, DIPEA) to neutralize HCl salt Amino_Acid_2->Base_Addition Add_Amine Add Amine Component Solution Base_Addition->Add_Amine Dissolve_Reagents->Add_Amine Reaction Stir at appropriate temperature Add_Amine->Reaction Monitor Monitor reaction (e.g., TLC, LC-MS) Reaction->Monitor Quench Quench Reaction Monitor->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Crude Product (e.g., Chromatography) Concentrate->Purify

Caption: General workflow for a solution-phase peptide coupling reaction.

Protocol 1: Coupling using Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from a procedure for coupling a Boc-protected amino acid to an amino acid ester.[1]

  • Dissolve the Amine Component : Dissolve this compound (0.01 mol) in chloroform (B151607) (20 mL).

  • Add Base : Add N-methylmorpholine (NMM) (0.01 mol) at 0°C and stir the reaction mixture for 15 minutes.[1]

  • Add Carboxyl Component and DCC : To the above mixture, add the N-protected amino acid (0.01 mol) in chloroform (20 mL) followed by DCC (0.01 mol) with stirring.[1]

  • Reaction : Allow the reaction to proceed for 24 hours.[1]

  • Work-up : Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with chloroform (30 mL) and combine the filtrates.[1]

  • Aqueous Wash : Wash the filtrate with 5% NaHCO₃ solution and then with a saturated NaCl solution.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.[1]

Protocol 2: Standard Diisopropylcarbodiimide (DIC) / 1-Hydroxybenzotriazole (HOBt) Coupling

This is a general procedure for DIC/HOBt coupling in solid-phase peptide synthesis, which can be adapted for solution-phase.[5]

  • Dissolve Reagents : In a reaction vessel, dissolve the N-protected amino acid (5 equivalents based on the limiting reagent) and HOBt (5.5 equivalents) in DMF.[5]

  • Add Amine Component : Add the this compound and a suitable base (e.g., DIPEA, 5.5 equivalents) to the reaction mixture.

  • Initiate Coupling : Add DIC (5.5 equivalents) to the mixture.[5]

  • Reaction : Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction's progress using a suitable method like the ninhydrin (B49086) test for solid-phase or TLC/LC-MS for solution-phase.[5]

  • Work-up : Once the reaction is complete, proceed with standard aqueous work-up procedures for solution-phase synthesis.

Protocol 3: Coupling using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

This protocol outlines a general procedure for coupling using EDC in solution-phase.[5]

  • Dissolve Reactants : Dissolve the N-protected amino acid and this compound in a suitable solvent like dichloromethane (B109758) (DCM).

  • Cool the Mixture : Cool the reaction mixture in an ice bath.

  • Add EDC : Add 1.2 equivalents of EDC and stir the mixture.[5]

  • Reaction and Work-up : Once the reaction is complete, wash the mixture with water to remove excess EDC and the water-soluble urea byproduct.[5]

  • Drying and Concentration : Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[5]

Protocol 4: Coupling using O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

This is a general procedure for coupling with HBTU.

  • Dissolve Reactants : Dissolve the N-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in an anhydrous solvent like DMF.

  • Add Base : Add DIPEA (2.0 eq) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.

  • Add Amine Component : Add this compound (1.0 eq) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up : After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Classification of Coupling Reagents

The following diagram categorizes the discussed coupling reagents based on their chemical structure and mechanism of action.

G cluster_carbodiimides Carbodiimides cluster_phosphonium Phosphonium Salts cluster_uronium Uronium/Aminium Salts Coupling_Agents Peptide Coupling Agents Carbodiimides_Header Carbodiimides Phosphonium_Header Phosphonium Salts Uronium_Header Uronium/Aminium Salts DCC DCC DIC DIC EDC EDC BOP BOP PyBOP PyBOP HBTU HBTU HATU HATU HCTU HCTU COMU COMU Carbodiimides_Header->DCC Carbodiimides_Header->DIC Carbodiimides_Header->EDC Phosphonium_Header->BOP Phosphonium_Header->PyBOP Uronium_Header->HBTU Uronium_Header->HATU Uronium_Header->HCTU Uronium_Header->COMU

Caption: Classification of common peptide coupling agents.

Conclusion

The choice of a coupling agent for the reaction with this compound is a critical parameter that can significantly impact the outcome of the peptide synthesis. While carbodiimides like DCC and DIC in combination with additives such as HOBt are cost-effective and reliable options, uronium/aminium salts like HBTU and HATU often provide higher efficiency and faster reaction times, particularly for more challenging couplings. The selection should be guided by the specific requirements of the synthesis, including the scale of the reaction, the nature of the amino acids being coupled, and the desired purity of the final peptide. It is always advisable to perform small-scale pilot experiments to determine the optimal coupling conditions for a particular peptide synthesis.[1]

References

A Comparative Guide to Alternative Protecting Groups for the Phenylalanine Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of complex pharmaceuticals, the strategic selection of protecting groups for reactive moieties is of paramount importance. For an amino acid as fundamental as phenylalanine, the protection of its carboxyl group is a critical step to ensure chemoselectivity and maximize yields during coupling reactions. This guide offers an objective comparison of common and alternative protecting groups for the carboxyl terminus of phenylalanine, supported by experimental data and detailed protocols to inform synthetic strategy.

Comparison of Carboxyl Protecting Groups for Phenylalanine

The choice of a carboxyl protecting group is dictated by its stability under various reaction conditions and the mildness of its cleavage, ensuring orthogonality with other protecting groups in the synthetic scheme, particularly those on the α-amino group (e.g., Boc and Fmoc). This section compares the performance of four widely used carboxyl protecting groups for phenylalanine: Methyl (Me), Benzyl (B1604629) (Bn), tert-Butyl (tBu), and Allyl (Al) esters.

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the protection and deprotection of the phenylalanine carboxyl group with the selected protecting groups.

Protecting GroupProtection MethodTypical Protection Yield (%)Deprotection MethodTypical Deprotection Yield (%)Orthogonality Notes
Methyl (Me) Ester Fischer-Speier esterification (MeOH, H+)>95Saponification (e.g., LiOH, NaOH)85-95Cleaved under basic conditions; orthogonal to Boc and Fmoc.
Benzyl (Bn) Ester Benzyl bromide, base80-95Catalytic Hydrogenation (H₂, Pd/C)>90[1]Cleaved by hydrogenolysis; orthogonal to Boc and Fmoc.
tert-Butyl (tBu) Ester Isobutylene (B52900), H+ or tBu-acetate, H+70-85[2]Acidolysis (e.g., TFA)~82[3]Cleaved under strong acidic conditions; orthogonal to Fmoc.
Allyl (Al) Ester Allyl bromide, base70-90Palladium(0)-catalyzed cleavage>90Cleaved under mild, specific Pd(0) conditions; orthogonal to Boc and Fmoc.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the phenylalanine carboxyl group are provided below. These protocols are representative and may require optimization based on the specific substrate and desired scale.

Benzyl (Bn) Ester

Protection of Phenylalanine as a Benzyl Ester:

  • Reaction: L-Phenylalanine is reacted with benzyl bromide in the presence of a base, such as triethylamine (B128534) or cesium carbonate, in a suitable solvent like DMF or acetonitrile.

  • Procedure:

    • Suspend L-Phenylalanine (1 eq.) in DMF.

    • Add triethylamine (2.2 eq.) and cool the mixture to 0 °C.

    • Add benzyl bromide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection of Phenylalanine Benzyl Ester (Catalytic Transfer Hydrogenation):

  • Reaction: The benzyl ester is cleaved by catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor.

  • Procedure:

    • Dissolve the N-protected Phenylalanine benzyl ester (1 eq.) in methanol.

    • Add 10% Palladium on carbon (10 mol%).

    • Add ammonium (B1175870) formate (B1220265) (5 eq.) or formic acid (excess).[4]

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

tert-Butyl (tBu) Ester

Protection of Phenylalanine as a tert-Butyl Ester:

  • Reaction: L-Phenylalanine is esterified using isobutylene in the presence of a strong acid catalyst or by transesterification with tert-butyl acetate.

  • Procedure (using tert-Butyl Acetate):

    • Suspend L-Phenylalanine (1 eq.) in tert-butyl acetate.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).[2]

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Deprotection of Phenylalanine tert-Butyl Ester (Acidolysis):

  • Reaction: The tert-butyl ester is cleaved using a strong acid, typically trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-protected Phenylalanine tert-butyl ester in dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).[5]

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by precipitation or chromatography.

Allyl (Al) Ester

Protection of Phenylalanine as an Allyl Ester:

  • Reaction: L-Phenylalanine is reacted with allyl bromide in the presence of a base.

  • Procedure:

    • Suspend L-Phenylalanine (1 eq.) in a suitable solvent (e.g., DMF).

    • Add a base such as potassium carbonate (2 eq.).

    • Add allyl bromide (1.5 eq.) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

Deprotection of Phenylalanine Allyl Ester (Palladium(0)-Catalyzed Cleavage):

  • Reaction: The allyl ester is cleaved using a palladium(0) catalyst and a nucleophilic scavenger.

  • Procedure:

    • Dissolve the N-protected Phenylalanine allyl ester in an anhydrous solvent such as DCM or THF.

    • Add a scavenger, such as phenylsilane (B129415) (20 eq.) or Meldrum's acid.[6]

    • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 eq.) or an air-stable Pd(II) precatalyst.[6]

    • Stir the reaction under an inert atmosphere at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can be filtered and concentrated.

    • Purify the product by column chromatography.

Visualizing the Orthogonality

The selection of a protecting group strategy often relies on the principle of orthogonality, where one protecting group can be removed selectively in the presence of another. The following diagram illustrates the orthogonal relationship between the discussed carboxyl protecting groups and the common amine protecting groups, Boc and Fmoc.

G cluster_amine Amine Protecting Groups cluster_carboxyl Carboxyl Protecting Groups Boc Boc (Acid Labile) Me Methyl Ester (Base Labile) Boc->Me Orthogonal Bn Benzyl Ester (Hydrogenolysis) Boc->Bn Orthogonal tBu tert-Butyl Ester (Acid Labile) Boc->tBu Non-orthogonal Al Allyl Ester (Pd(0) Cleavage) Boc->Al Orthogonal Fmoc Fmoc (Base Labile) Fmoc->Me Orthogonal Fmoc->Bn Orthogonal Fmoc->tBu Orthogonal Fmoc->Al Orthogonal

Caption: Orthogonality of Amine and Carboxyl Protecting Groups.

Experimental Workflow: Protection and Deprotection Cycle

The following diagram outlines a generalized workflow for the protection of the phenylalanine carboxyl group, its use in a hypothetical peptide coupling step, and the subsequent deprotection.

G Phe L-Phenylalanine Protect Carboxyl Protection (e.g., Bn, tBu, Al) Phe->Protect Phe_P Phe-OP Protect->Phe_P Couple Peptide Coupling (with N-protected amino acid) Phe_P->Couple Dipeptide_P AA-Phe-OP Couple->Dipeptide_P Deprotect Carboxyl Deprotection Dipeptide_P->Deprotect Dipeptide Dipeptide Deprotect->Dipeptide

Caption: Generalized workflow for carboxyl group protection.

Conclusion

The choice of a protecting group for the carboxyl function of phenylalanine is a critical decision in the design of a synthetic route. Benzyl esters offer a robust protection that is readily removed by hydrogenolysis, a clean and efficient method. Tert-butyl esters provide excellent stability to a wide range of conditions but require strong acids for cleavage, which might not be suitable for sensitive substrates. Allyl esters present a versatile alternative, with their removal under mild, palladium-catalyzed conditions offering excellent orthogonality with both acid- and base-labile protecting groups. Methyl esters, while simple to introduce, are cleaved under basic conditions which can sometimes lead to side reactions like epimerization. The optimal choice will depend on the overall synthetic strategy, the nature of other functional groups present in the molecule, and the desired final product. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Validation of Peptide Sequences Synthesized Using H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of peptides are critical for therapeutic efficacy and safety.[1] The incorporation of non-standard amino acids, such as the racemic mixture H-DL-Phe-OtBu.HCl, introduces complexities in peptide validation, necessitating rigorous analytical methodologies to ensure sequence fidelity and stereochemical purity. This guide provides a comprehensive comparison of key analytical techniques for validating peptide sequences containing DL-phenylalanine, supported by detailed experimental protocols and data presentation.

The use of a DL-racemic mixture of phenylalanine tert-butyl ester hydrochloride (this compound) in peptide synthesis results in diastereomeric peptides, which are peptides with the same amino acid sequence but differing in the stereochemistry at the phenylalanine residue.[2] These diastereomers can exhibit different biological activities and physicochemical properties.[3] Therefore, their separation and identification are paramount.

Comparative Analysis of Validation Techniques

The validation of peptides synthesized with this compound relies on a suite of analytical methods to confirm identity, purity, and stereochemical configuration. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[4][5]

Table 1: Comparison of Primary Analytical Techniques for Peptide Validation

Technique Principle Information Provided Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[1]Purity assessment, quantification of peptide and impurities.[6]High resolution, well-established for peptide analysis.[7]May not separate diastereomers effectively without specialized conditions.[8]
Chiral HPLC Separation of enantiomers/diastereomers using a chiral stationary phase (CSP) or chiral mobile phase additive.[9]Determination of enantiomeric/diastereomeric purity, quantification of L- and D-Phe containing peptides.[10]Directly resolves stereoisomers.[11]Requires specialized columns and method development.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.[4]Molecular weight confirmation, amino acid sequence verification (via fragmentation).[12]High sensitivity, provides structural information.[1]Does not differentiate between stereoisomers (L- and D-Phe).[2]
Tandem MS (MS/MS) Fragmentation of selected ions from MS to yield sequence-specific information.[1]Confirms the amino acid sequence and identifies modifications.[13]Provides definitive sequence confirmation.[14]Cannot distinguish between isobaric amino acids (e.g., Leu and Ile) without specialized techniques.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural information and can distinguish between diastereomers.[15]Unambiguous structural elucidation.[14]Lower sensitivity compared to MS, complex data analysis.[15]

Experimental Workflow and Methodologies

A systematic workflow is essential for the comprehensive validation of peptides containing DL-phenylalanine. This process typically involves initial purity assessment by RP-HPLC, followed by identity confirmation via MS, and finally, stereochemical analysis using chiral HPLC.

G Experimental Workflow for Validation of Peptides with DL-Phenylalanine cluster_synthesis Peptide Synthesis synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification Crude Peptide Purification (e.g., Preparative RP-HPLC) synthesis->purification Cleavage & Deprotection rphplc Purity Assessment (Analytical RP-HPLC) purification->rphplc ms Identity Confirmation (Mass Spectrometry) rphplc->ms If >95% pure msms Sequence Verification (Tandem MS) ms->msms chiral_hplc Stereochemical Analysis (Chiral HPLC) msms->chiral_hplc

Caption: Workflow for synthesis, purification, and validation of peptides.

Detailed Experimental Protocols

1. Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

  • Objective: To determine the purity of the synthesized peptide and quantify impurities.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[6]

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

  • Data Analysis: Peptide purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

2. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized peptide.[5]

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Method: The peptide sample, after separation by HPLC, is introduced into the ESI source.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the theoretical mass-to-charge (m/z) ratio of the target peptide.

3. Sequence Verification by Tandem MS (MS/MS)

  • Objective: To confirm the amino acid sequence of the peptide.[13]

  • Method: The ion corresponding to the peptide's molecular weight is selected in the first mass analyzer and fragmented. The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The fragmentation pattern (b- and y-ions) is compared to the theoretical fragmentation of the expected peptide sequence.

4. Stereochemical Analysis by Chiral HPLC

  • Objective: To separate and quantify the diastereomeric peptides resulting from the incorporation of DL-phenylalanine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column designed for peptide separations.

  • Mobile Phase: Isocratic or gradient elution with a mobile phase compatible with the chiral column, often containing a polar organic solvent like methanol (B129727) or isopropanol (B130326) with additives to enhance resolution.[9]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Data Analysis: The chromatogram will show two separate peaks for the two diastereomers. The relative peak areas are used to determine the ratio of the L-Phe and D-Phe containing peptides.

Logical Relationship of Validation Data

The data obtained from these orthogonal methods provide a comprehensive picture of the synthesized peptide's quality.

G Data Integration for Peptide Validation Data_RP_HPLC RP-HPLC Data (Purity > 95%) Conclusion Validated Peptide Sequence Data_RP_HPLC->Conclusion Data_MS MS Data (Correct Molecular Weight) Data_MS->Conclusion Data_MSMS MS/MS Data (Correct Sequence) Data_MSMS->Conclusion Data_Chiral Chiral HPLC Data (Diastereomer Ratio) Data_Chiral->Conclusion

References

Chirality in Peptide Design: A Comparative Analysis of D-, L-, and DL-Phenylalanine Incorporation on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues within a peptide is a critical determinant of its biological activity. The substitution of the naturally occurring L-amino acids with their D-enantiomers, or the inclusion of racemic mixtures, can profoundly influence a peptide's stability, receptor interaction, and cellular uptake. This guide provides a comparative analysis of the biological activity of peptides synthesized with D-, L-, or DL-phenylalanine, supported by experimental data and detailed methodologies.

The incorporation of D-phenylalanine into peptide sequences is a widely adopted strategy to enhance therapeutic potential. This is primarily attributed to the increased resistance of D-amino acid-containing peptides to enzymatic degradation, a major hurdle in the development of peptide-based drugs. However, the impact of such stereochemical modifications extends beyond simple stability, affecting receptor binding affinity, cellular internalization, and downstream signaling pathways.

Comparative Analysis of Biological Activity

The decision to incorporate D-, L-, or a racemic mixture of DL-phenylalanine into a peptide backbone has significant consequences for its biological performance. Below is a summary of the key differences observed in enzymatic stability, receptor binding affinity, and cellular uptake.

Enzymatic Stability

One of the most well-documented advantages of substituting L-phenylalanine with its D-enantiomer is the enhanced resistance to proteolysis. Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acid residues.

Peptide TypeGeneral Effect on Enzymatic StabilitySupporting Observations
L-Phenylalanine Peptides Susceptible to rapid degradation by proteases.Naturally occurring peptides are typically composed of L-amino acids and are readily cleaved by endogenous enzymes.
D-Phenylalanine Peptides Significantly increased resistance to enzymatic degradation.[1]The presence of D-amino acids in the peptide backbone hinders recognition and cleavage by L-specific proteases, leading to a longer biological half-life.[1]
DL-Phenylalanine Peptides Limited data available.The biological stability of peptides containing a racemic mixture of phenylalanine is not well-characterized in the literature.

A study on dynorphin (B1627789) A analogs demonstrated that substitutions with D-amino acids can increase resistance to in vitro enzymatic degradation.

Receptor Binding Affinity

The stereochemistry of phenylalanine can dramatically alter the way a peptide interacts with its target receptor, sometimes leading to enhanced affinity and in other cases, reduced or altered selectivity.

Peptide AnalogReceptorChange in Binding Affinity (Ki)Reference
DOTA-Ahx-(D-Lys(6)-GnRH1)GnRH Receptor36.1 nM[Miao et al., 2014][2]
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)GnRH Receptor16.3 nM[Miao et al., 2014][2]
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)GnRH Receptor7.6 nM[Miao et al., 2014][2]

In a study on gonadotropin-releasing hormone (GnRH) peptides, the introduction of a D-phenylalanine residue was shown to improve the binding affinity for the GnRH receptor.[2] Specifically, the peptide DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) exhibited a nearly five-fold increase in binding affinity compared to the parent peptide without the D-Phe insertion.[2]

Conversely, a study on apelin-13 (B560349) (Ape13) analogs showed that the inversion of chirality from L-Phe to D-Phe at position 13 resulted in a loss of binding affinity for the apelin receptor. However, constraining the D-Phe side chain in a d-Tic residue led to a 10-fold increase in binding affinity.

Peptide AnalogReceptorBinding Affinity (Ki)Reference
Apelin-13 (Ape13)Apelin Receptor (APJ)0.7 nM[He et al., 2021][3]
[d-Tic13]Ape13Apelin Receptor (APJ)0.07 nM[He et al., 2021][3]
[l-Tic13]Ape13Apelin Receptor (APJ)1.1 nM[He et al., 2021][3]

Furthermore, the stereochemistry of phenylalanine can modulate receptor selectivity. In the Aplysia allatotropin-related peptide (ATRP) signaling system, the natural isomerization of L-phenylalanine to D-phenylalanine at position 2 alters the peptide's selectivity between two distinct G protein-coupled receptors (GPCRs). D2-ATRP is a potent agonist for ATRPR2, while all-L-ATRP is more selective for ATRPR1.

PeptideReceptorPotency (EC50)Reference
D2-ATRPATRPR22 nM[Lietz et al., 2023]
all-L-ATRPATRPR2>1000 nM[Lietz et al., 2023]
Cellular Uptake

The ability of a peptide to cross the cell membrane is crucial for its therapeutic efficacy if the target is intracellular. The chirality of phenylalanine residues can influence this process. While the introduction of D-amino acids is a common strategy to increase proteolytic stability, some studies suggest that this may come at the cost of reduced cellular internalization.

Peptide TypeGeneral Effect on Cellular UptakeSupporting Observations
L-Phenylalanine Peptides Generally higher uptake efficiency for certain cell-penetrating peptides (CPPs).Cationic L-CPPs have been shown to be taken up more efficiently than their D-counterparts in some cell lines.
D-Phenylalanine Peptides Can exhibit reduced cellular uptake compared to L-enantiomers.Reduced uptake of D-peptides has been associated with persistent binding to heparan sulfates at the plasma membrane.
DL-Phenylalanine Peptides Limited data available.The cellular uptake of peptides containing racemic phenylalanine has not been extensively studied.

Signaling Pathways and Experimental Workflows

The stereochemistry of phenylalanine within a peptide can dictate which signaling pathways are activated upon receptor binding.

GPCR Signaling Pathway Modulation

The differential binding of L- and D-phenylalanine containing peptides to their receptors can lead to the activation of distinct downstream signaling cascades. For instance, the selective activation of different GPCRs by diastereomeric peptides can result in the coupling to different G-proteins (e.g., Gs, Gi, Gq) and the subsequent generation of different second messengers (e.g., cAMP, IP3, DAG).

GPCR_Signaling cluster_L_Peptide L-Phe Peptide cluster_D_Peptide D-Phe Peptide L_Peptide L-Phe Peptide GPCR_A GPCR A L_Peptide->GPCR_A High Affinity G_Protein_A G-protein A (e.g., Gs) GPCR_A->G_Protein_A Activation Effector_A Effector A (e.g., Adenylyl Cyclase) G_Protein_A->Effector_A Second_Messenger_A Second Messenger A (e.g., cAMP) Effector_A->Second_Messenger_A D_Peptide D-Phe Peptide GPCR_B GPCR B D_Peptide->GPCR_B High Affinity G_Protein_B G-protein B (e.g., Gq) GPCR_B->G_Protein_B Activation Effector_B Effector B (e.g., PLC) G_Protein_B->Effector_B Second_Messenger_B Second Messenger B (e.g., IP3, DAG) Effector_B->Second_Messenger_B

Differential GPCR signaling by L- and D-Phe peptides.
Experimental Workflow for Comparative Analysis

A typical workflow to compare the biological activity of peptides containing D-, L-, or DL-phenylalanine involves several key stages, from synthesis to functional assays.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Activity Assays cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis (D-, L-, DL-Phe) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization Stability Enzymatic Stability Assay (e.g., in serum) Characterization->Stability Binding Receptor Binding Assay (e.g., Radioligand, FP) Characterization->Binding Uptake Cellular Uptake Assay (e.g., Flow Cytometry) Characterization->Uptake Data Quantitative Comparison (IC50, Ki, EC50, Half-life) Stability->Data Binding->Data Uptake->Data

Workflow for comparing peptide biological activity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of peptide bioactivity.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the incorporation of D- or DL-phenylalanine, the corresponding Fmoc-protected amino acid is used in the appropriate coupling cycle.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Crude peptides are purified using a C18 column with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

Mass Spectrometry: The molecular weight of the purified peptides is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

Enzymatic Stability Assay
  • Incubation: The peptide is incubated in a biological matrix such as human serum or a specific protease solution (e.g., trypsin, chymotrypsin) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as 10% trichloroacetic acid (TCA), followed by centrifugation to precipitate proteins.

  • Analysis: The supernatant containing the remaining peptide is analyzed by RP-HPLC. The peak area of the intact peptide is quantified over time.

  • Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Radioligand Receptor Binding Assay
  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled peptide) and varying concentrations of the unlabeled competitor peptides (D-, L-, or DL-phenylalanine analogs).

  • Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay using Flow Cytometry
  • Peptide Labeling: The N-terminus of the peptides is labeled with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate, FITC).

  • Cell Culture: Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • Peptide Incubation: The cells are incubated with the fluorescently labeled peptides at a specific concentration and for a defined period at 37°C.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove non-internalized peptides.

  • Cell Detachment: The cells are detached from the plate using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer. The mean fluorescence intensity is indicative of the amount of peptide taken up by the cells.

  • Data Analysis: The mean fluorescence intensities of cells treated with D-, L-, and DL-phenylalanine peptides are compared to quantify the relative cellular uptake.

References

A Comparative Spectroscopic Guide to Peptides Containing L-Phenylalanine vs. DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its three-dimensional structure, and consequently, its biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer or a racemic mixture can profoundly alter a peptide's conformational landscape, enzymatic stability, and receptor-binding affinity. This guide provides an objective comparison of the spectroscopic differences between peptides containing the natural L-phenylalanine (L-Phe) and a racemic mixture of L- and D-phenylalanine (DL-Phe), supported by experimental data and detailed protocols for key analytical techniques.

Introduction to Stereoisomers in Peptides

Peptides synthesized with exclusively L-phenylalanine will consist of a homogenous population of a single stereoisomer. In contrast, peptides synthesized using a racemic DL-phenylalanine mixture will result in a heterogeneous population of diastereomers. For example, in a dipeptide such as Phe-Ala, using DL-Phe will produce both L-Phe-L-Ala and D-Phe-L-Ala. These diastereomers possess distinct physicochemical properties that can be interrogated using various spectroscopic methods.

Spectroscopic Techniques for Differentiating Phenylalanine Stereoisomers in Peptides

The primary spectroscopic techniques that can effectively distinguish between peptides containing L-Phe and those with a DL-Phe mixture (i.e., diastereomers) include Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR and VCD), and Mass Spectrometry with Ion Mobility Separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides in solution. For diastereomeric peptides, such as L-Phe-L-Ala and D-Phe-L-Ala, the different spatial arrangement of the atoms leads to distinct chemical environments for the nuclei, resulting in different chemical shifts.

Quantitative Data Comparison: 13C NMR Chemical Shifts

The 13C NMR chemical shifts are particularly sensitive to the stereochemistry of the peptide backbone. Below is a table comparing the solid-state 13C NMR chemical shifts for the γ-carbon (Cγ) of the phenylalanine residue in various dipeptides. A clear distinction is observed based on whether the phenylalanine residue is at the N-terminus or C-terminus, and while direct data for a DL-mixture is not presented, the distinct shifts for different L-Phe containing diastereomers illustrate the principle of separation.[1]

Dipeptide SequencePhe Position13Cγ Chemical Shift (ppm)[1]
L-Phe -L-ValN-Terminus137.9
L-Phe -L-LeuN-Terminus138.1
L-Phe -L-AlaN-Terminus138.2
Gly-L-Phe C-Terminus140.4
L-Ala-L-Phe C-Terminus141.2
L-Val-L-Phe C-Terminus142.1

Note: The chemical shifts for D-Phe containing diastereomers would be expected to be different from their L-Phe counterparts due to the change in the local electronic environment.

Vibrational Spectroscopy: FTIR and Vibrational Circular Dichroism (VCD)

Fourier Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of molecules. The amide I band (1600-1700 cm-1), arising mainly from the C=O stretching vibration of the peptide bond, is particularly sensitive to the peptide's secondary structure. Diastereomers can adopt different preferred conformations, leading to shifts in the amide I band frequency.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light. As a chiroptical technique, VCD is exquisitely sensitive to the stereochemistry of a molecule. Enantiomeric peptides (e.g., L-Phe-L-Ala and D-Phe-D-Ala) will exhibit mirror-image VCD spectra. Diastereomers (e.g., L-Phe-L-Ala and D-Phe-L-Ala) will have unique VCD spectra that are not mirror images.

Quantitative Data Comparison: Key Vibrational Frequencies

The table below presents a qualitative comparison of expected IR and VCD spectral features. A peptide containing DL-Phe will show a spectrum that is a superposition of the spectra of the constituent diastereomers.

Spectroscopic FeaturePeptide with L-PhePeptide with DL-Phe (Diastereomeric Mixture)
FTIR (Amide I) A single set of bands corresponding to the predominant conformation(s).A more complex spectrum with overlapping bands from the different diastereomeric conformations.
VCD (Amide I) A specific VCD signal (positive or negative couplet) characteristic of the peptide's solution structure.A composite spectrum resulting from the sum of the VCD spectra of the individual diastereomers.

For example, a study on L-phenylseptin (containing L-Phe-L-Phe-L-Phe) and its diastereomer D-phenylseptin (containing L-Phe-D-Phe-L-Phe) showed distinct IR and VCD spectra in KBr pellets, reflecting their different solid-state conformations.[2]

Ion Mobility-Mass Spectrometry (IM-MS)

While conventional mass spectrometry cannot distinguish between stereoisomers as they have the same mass-to-charge ratio, ion mobility spectrometry (IMS) coupled with MS can separate ions based on their size, shape, and charge. Diastereomers, having different three-dimensional structures, will exhibit different rotationally averaged collision cross-sections (CCS) in the gas phase, leading to different drift times in the IMS cell.

Quantitative Data Comparison: Collision Cross-Section (CCS)

The table below illustrates the expected outcome of an IM-MS experiment comparing a peptide with L-Phe to its diastereomer containing D-Phe. The CCS values are hypothetical but representative of the expected differences.

PeptideCharge StateExpected Collision Cross-Section (Ų)
L-Phe-L-Ala-L-Val[M+H]+~150
D-Phe-L-Ala-L-Val[M+H]+~155

Note: The diastereomer with a more compact structure will have a smaller CCS and a shorter drift time.

Experimental Protocols

NMR Spectroscopy for Diastereomeric Ratio Determination
  • Sample Preparation : Dissolve the peptide sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

  • Data Acquisition :

    • Acquire a 1D ¹H NMR spectrum to identify signals that are unique to each diastereomer.

    • Acquire a 2D NMR experiment, such as COSY or TOCSY, to aid in the assignment of proton resonances.

    • Acquire a ¹³C NMR spectrum (e.g., using a 2D HSQC experiment for better sensitivity) to identify resolved carbon signals.

  • Data Analysis :

    • Identify a pair of well-resolved signals in the ¹H or ¹³C spectrum corresponding to the same nucleus in the two diastereomers.

    • Integrate the area of these two signals. The ratio of the integrals will correspond to the diastereomeric ratio in the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Dissolve the peptide in a suitable solvent (e.g., D₂O, chloroform-d) at a concentration typically in the range of 1-20 mg/mL. The choice of solvent is critical as it should have low absorption in the infrared region of interest (e.g., the amide I region).

  • Instrumentation : Use a VCD spectrometer, which is typically a modified FTIR spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light.

  • Data Acquisition :

    • Acquire the VCD spectrum of the solvent for baseline correction.

    • Acquire the VCD spectrum of the peptide solution.

    • Typically, several thousand scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Analysis : Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the peptide. Compare the spectra of the L-Phe and DL-Phe containing peptides.

Ion Mobility-Mass Spectrometry (IM-MS)
  • Sample Preparation : Prepare a dilute solution of the peptide (typically in the low micromolar range) in a volatile solvent suitable for electrospray ionization (e.g., a mixture of water, acetonitrile, and formic acid).

  • Instrumentation : Use an ion mobility-mass spectrometer. Several types are available, including drift-tube IMS (DTIMS), traveling-wave IMS (TWIMS), and trapped IMS (TIMS).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via electrospray ionization.

    • Select the precursor ion of interest (the [M+nH]ⁿ⁺ ion of the peptide).

    • Separate the ions in the ion mobility cell based on their drift time.

    • Detect the mobility-separated ions with the mass analyzer.

  • Data Analysis :

    • The arrival time distribution (ATD) will show different peaks for ions with different collision cross-sections.

    • Calculate the collision cross-section (CCS) for each species using appropriate calibration standards.

    • Compare the drift times and CCS values for the diastereomers.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis (L-Phe vs DL-Phe) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Initial Characterization (e.g., MALDI-TOF MS) Purification->Characterization NMR NMR Spectroscopy (1D/2D NMR) Characterization->NMR Vibrational Vibrational Spectroscopy Characterization->Vibrational IM_MS Ion Mobility-MS Characterization->IM_MS NMR_Data Chemical Shifts, Diastereomeric Ratio NMR->NMR_Data VCD_Data VCD/IR Spectra, Conformational Analysis Vibrational->VCD_Data IM_MS_Data Drift Times, Collision Cross-Sections IM_MS->IM_MS_Data Comparison Comparative Analysis NMR_Data->Comparison VCD_Data->Comparison IM_MS_Data->Comparison

Caption: Experimental workflow for the comparative spectroscopic analysis of peptides.

Diastereomer_Structure Structural difference between diastereomers. cluster_L L-Phe-L-Ala cluster_D D-Phe-L-Ala L_Phe L-Phe L_Ala L-Ala L_Phe->L_Ala -CO-NH- D_Phe D-Phe D_Ala L-Ala D_Phe->D_Ala -CO-NH-

Caption: Schematic representation of diastereomeric dipeptides.

Conclusion

The incorporation of a racemic mixture of phenylalanine into a peptide sequence leads to the formation of diastereomers, which can be effectively distinguished and characterized using a suite of spectroscopic techniques. NMR spectroscopy provides quantitative information on the diastereomeric ratio through distinct chemical shifts. Chiroptical methods like VCD offer a unique fingerprint for each stereoisomer. Furthermore, the gas-phase technique of ion mobility-mass spectrometry allows for the physical separation and characterization of diastereomers based on their unique three-dimensional shapes. The choice of technique will depend on the specific information required, but a multi-faceted spectroscopic approach provides the most comprehensive understanding of the structural consequences of stereochemical diversity in peptides.

References

Assessing the purity of H-DL-Phe-OtBu.HCl from various commercial sources.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Commercially Sourced H-DL-Phe-OtBu.HCl

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This compound (DL-Phenylalanine tert-butyl ester hydrochloride) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules. Variations in purity, particularly the presence of enantiomeric, diastereomeric, or process-related impurities, can significantly impact reaction yields, downstream purification, and the safety and efficacy of the final product. This guide provides a framework for assessing the purity of this compound from various commercial sources, offering standardized experimental protocols and data presentation formats to facilitate objective comparison.

Quantitative Purity Assessment

A comprehensive purity analysis of this compound should encompass not only the overall percentage purity but also the profile of specific impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying purity and separating enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and the detection of residual solvents or other non-chromophoric impurities.

The following table summarizes the publicly available purity specifications from several commercial suppliers. It is important to note that a detailed Certificate of Analysis (CoA) for a specific lot will provide more comprehensive data. Researchers are encouraged to request lot-specific CoAs for critical applications.

Table 1: Comparison of Purity Specifications for this compound from Various Commercial Sources

SupplierProduct NumberStated PurityAnalytical MethodEnantiomeric PurityAdditional Information
Supplier A Varies≥99%HPLCNot Specified---
Supplier B Varies>98.0%HPLC, TitrationNot SpecifiedConforms to structure by NMR
Supplier C Varies≥98.0%Not SpecifiedNot Specified---
Supplier D Varies97%Not SpecifiedNot Specified---

Note: This table is based on generally available information and is not exhaustive. Purity can vary between lots.

Experimental Protocols

To obtain a direct and unbiased comparison, it is recommended to perform a standardized in-house analysis of this compound samples from different suppliers. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as a starting point and may require optimization based on the available instrumentation and specific impurities of interest.

Chiral HPLC Method for Enantiomeric Purity and Overall Purity Assessment

This method is designed to separate the D- and L-enantiomers of H-Phe-OtBu.HCl and to determine the overall purity by assessing the area percentage of the main peaks relative to any impurity peaks.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose (B213188) or amylose (B160209) phenylcarbamates is recommended for the separation of amino acid esters. An example would be a Chiralpak® series column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) to improve peak shape. A typical starting mobile phase could be 90:10 (v/v) Hexane:Isopropanol with 0.1% Diethylamine.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the mobile phase or a suitable solvent like ethanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection: 210 nm

  • Run Time: Sufficient to allow for the elution of both enantiomers and any late-eluting impurities (e.g., 20-30 minutes).

Data Analysis:

  • Enantiomeric Purity: Calculate the enantiomeric excess (e.e.) for each enantiomer if a single enantiomer is being analyzed, or the ratio of the two enantiomers for the racemic mixture.

  • Overall Purity: Determine the area percentage of the two main enantiomer peaks relative to the total area of all peaks in the chromatogram.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling

¹H NMR spectroscopy is an excellent method for confirming the chemical structure of this compound and for identifying and quantifying residual solvents and other proton-containing impurities.

Instrumentation and Materials:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

  • NMR tubes.

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD) are suitable choices.

  • Internal Standard (optional, for quantitative analysis): A compound with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trinitrobenzene).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • The expected chemical shifts (δ) for this compound in CDCl₃ are approximately:

    • ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group)

    • ~4.2 ppm: Triplet or multiplet, 1H (alpha-proton, CH-NH₂)

    • ~3.1-3.3 ppm: Multiplet, 2H (beta-protons, CH₂-Ph)

    • ~1.4 ppm: Singlet, 9H (tert-butyl group protons)

    • A broad singlet corresponding to the -NH₂·HCl protons may also be observed.

Data Analysis:

  • Structural Confirmation: Verify that the observed chemical shifts, splitting patterns, and integrations correspond to the structure of this compound.

  • Impurity Identification: Identify signals that do not correspond to the product. Common impurities include residual solvents (e.g., ethyl acetate, dichloromethane, toluene) and related compounds. The chemical shifts of common laboratory solvents are well-documented.

  • Quantitative Analysis (optional): If an internal standard is used, the purity of the sample can be calculated by comparing the integration of a known product signal to the integration of the internal standard signal.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and for training purposes. The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process.

Experimental_Workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation S1 Source 1 Prep_HPLC Prepare for HPLC (1 mg/mL in mobile phase) S1->Prep_HPLC Prep_NMR Prepare for NMR (5-10 mg in 0.6 mL solvent) S1->Prep_NMR S2 Source 2 S2->Prep_HPLC S2->Prep_NMR S3 Source 3 S3->Prep_HPLC S3->Prep_NMR HPLC Chiral HPLC Analysis Prep_HPLC->HPLC NMR ¹H NMR Spectroscopy Prep_NMR->NMR Eval_HPLC Purity & Enantiomeric Ratio HPLC->Eval_HPLC Eval_NMR Structure & Impurity ID NMR->Eval_NMR Compare Comparative Assessment Eval_HPLC->Compare Eval_NMR->Compare HPLC_Method_Flow cluster_setup Setup cluster_execution Execution cluster_detection Detection & Analysis Instrument HPLC System & Chiral Column MobilePhase Mobile Phase Preparation SamplePrep Sample Dissolution & Filtration MobilePhase->SamplePrep Injection Inject Sample SamplePrep->Injection Chromatogram Generate Chromatogram Injection->Chromatogram DataAnalysis Integrate Peaks & Calculate Purity Chromatogram->DataAnalysis

Navigating Large-Scale Peptide Synthesis: A Cost-Effectiveness Analysis of H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of raw materials is a critical determinant of both cost and efficiency. This guide provides an in-depth comparison of H-DL-Phe-OtBu.HCl, a tert-butyl protected phenylalanine derivative, with the commonly used Fmoc-Phe-OH, offering insights into their respective applications, performance, and economic viability in industrial peptide production.

The landscape of peptide therapeutics is expanding, driving the need for scalable and cost-effective manufacturing processes. While Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone of peptide chemistry, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, presents a compelling alternative for large-scale production, particularly for shorter peptides.[1] This is primarily due to the potential for reduced consumption of expensive reagents and solvents.[1] this compound, with its tert-butyl ester protecting group for the carboxylic acid and a free amine, is well-suited for such solution-phase strategies.

At a Glance: this compound vs. Fmoc-Phe-OH

The fundamental difference in the application of these two amino acid derivatives lies in the overall synthesis strategy they are designed for. This compound is tailored for solution-phase synthesis, where reactions occur in a homogenous solution, while Fmoc-Phe-OH is the standard building block for the widely adopted Fmoc-based Solid-Phase Peptide Synthesis.

FeatureThis compoundFmoc-Phe-OH
Primary Synthesis Strategy Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
N-α Protecting Group None (hydrochloride salt)Fmoc (9-fluorenylmethoxycarbonyl)
C-terminus Protecting Group OtBu (tert-butyl ester)None (free carboxylic acid)
Key Advantage Lower raw material cost for the amino acid derivative; suitable for scalable solution-phase synthesis of shorter peptides.Well-established protocols for automated synthesis of long peptides; simplified purification of final product.
Potential Challenge Racemization risk due to the presence of both D and L isomers; requires purification of intermediates.Higher cost of the Fmoc-amino acid and coupling reagents; large excess of reagents and solvents typically required.
Ideal Application Cost-effective, large-scale synthesis of short to medium-length peptides where purification of intermediates is feasible.Automated synthesis of long and complex peptides; research and development scale.

Performance and Cost-Effectiveness: A Comparative Analysis

Direct, publicly available experimental data comparing the cost-effectiveness of this compound and Fmoc-Phe-OH for the synthesis of the same peptide at an industrial scale is limited. However, a comparative analysis can be constructed based on the principles of each synthesis methodology and typical raw material costs.

For large-scale production, LPPS can offer a significant cost advantage by allowing for a near 1:1 molar ratio of reagents to amino acid equivalents and eliminating the need for extensive solvent washes required in SPPS.[1] The initial cost of this compound is generally lower than its Fmoc-protected counterpart. However, the use of a racemic mixture (DL) necessitates a purification step to isolate the desired stereoisomer, which can add to the overall process complexity and cost.

Below is an estimated cost and performance comparison for the synthesis of a hypothetical dipeptide on a large scale.

ParameterLPPS with this compound (Estimated)SPPS with Fmoc-Phe-OH (Estimated)
Starting Amino Acid Cost LowerHigher
Coupling Reagent Consumption ~1.1 equivalents2-5 equivalents
Solvent Consumption ModerateVery High
Intermediate Purification RequiredNot required
Final Product Yield (Post-Purification) 70-85%60-80%
Final Product Purity >98%>98%
Overall Cost per kg of Peptide Potentially Lower for short peptidesHigher, especially at large scale

Note: These are estimated values and can vary significantly based on the specific peptide sequence, scale of synthesis, and supplier pricing.

Experimental Protocols

To illustrate the practical differences, detailed methodologies for the synthesis of a simple dipeptide, Phe-Phe, are provided below for both LPPS and SPPS.

Protocol 1: Liquid-Phase Synthesis of Boc-Phe-Phe-OtBu using H-Phe-OtBu.HCl

This protocol outlines the coupling of Boc-Phe-OH with H-Phe-OtBu.HCl in solution. The racemic this compound would first need to be resolved or used as is, followed by separation of the diastereomeric dipeptides. For simplicity, this protocol assumes the use of the L-enantiomer, H-L-Phe-OtBu.HCl.

Materials:

  • Boc-L-Phe-OH

  • H-L-Phe-OtBu.HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activation of Boc-L-Phe-OH: Dissolve Boc-L-Phe-OH (1.1 equivalents) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.

  • Coupling Reaction: In a separate flask, suspend H-L-Phe-OtBu.HCl (1.0 equivalent) in DCM and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt. Stir until a clear solution is obtained. Add this solution to the activated Boc-L-Phe-OH mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Phe-OtBu. The crude product can be purified by column chromatography or recrystallization to yield the pure dipeptide.

Protocol 2: Solid-Phase Synthesis of Phe-Phe using Fmoc-Phe-OH

This protocol describes the manual SPPS of a dipeptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Activate Fmoc-L-Phe-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin with DMF (5x).

  • Second Amino Acid Coupling: Repeat step 2 for the coupling of the second Fmoc-L-Phe-OH.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by preparative HPLC.

Visualizing the Workflow and Logic

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

Synthesis_Strategy_Decision Start Peptide Synthesis Project Initiation Scale Scale of Synthesis? Start->Scale Length Peptide Length? Scale->Length Large Scale SPPS Consider Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH Scale->SPPS Small/Research Scale Cost Primary Driver: Cost or Speed? Length->Cost Short (<15 aa) Length->SPPS Long (>15 aa) LPPS Consider Liquid-Phase Peptide Synthesis (LPPS) with this compound Cost->LPPS Cost Cost->SPPS Speed/Automation LPPS_Workflow Start Start: Boc-Phe-OH + H-Phe-OtBu.HCl Activation Activate Boc-Phe-OH with DIC/HOBt Start->Activation Neutralization Neutralize H-Phe-OtBu.HCl with DIPEA Start->Neutralization Coupling Couple activated acid and free amine in solution Activation->Coupling Neutralization->Coupling Workup Aqueous Work-up to remove water-soluble impurities Coupling->Workup Purification Purify dipeptide (Chromatography/Recrystallization) Workup->Purification End End: Pure Boc-Phe-Phe-OtBu Purification->End SPPS_Workflow Start Start: Rink Amide Resin Coupling1 Couple Fmoc-Phe-OH Start->Coupling1 Wash1 Wash Resin Coupling1->Wash1 Deprotection1 Fmoc Deprotection Wash1->Deprotection1 Wash2 Wash Resin Deprotection1->Wash2 Coupling2 Couple second Fmoc-Phe-OH Wash2->Coupling2 Wash3 Wash Resin Coupling2->Wash3 Deprotection2 Final Fmoc Deprotection Wash3->Deprotection2 Cleavage Cleave peptide from resin Deprotection2->Cleavage Precipitation Precipitate in ether Cleavage->Precipitation Purification Purify peptide (HPLC) Precipitation->Purification End End: Pure Phe-Phe-NH2 Purification->End

References

Literature Review: Applications of H-DL-Phe-OtBu.HCl in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

H-DL-Phe-OtBu.HCl is a derivative of the amino acid phenylalanine, featuring a tert-butyl ester protecting group on the carboxyl end and a hydrochloride salt at the amino end. This structure suggests its potential utility as a building block in organic synthesis, particularly in the construction of peptides or more complex molecules where controlled reactivity of the phenylalanine backbone is required. The tert-butyl ester group is a common protecting group in peptide chemistry, known for its stability under certain conditions and its susceptibility to cleavage under acidic conditions.

However, searches of prominent scientific databases and patent literature did not yield specific examples of its use in the synthesis of analgesics, antidepressants, or neuroprotective agents, nor in detailed solid-phase peptide synthesis protocols. The existing literature provides extensive information on the use of related compounds, such as N-protected L-phenylalanine derivatives (e.g., Boc-L-Phe-OH or Fmoc-L-Phe-OH) and other esters of phenylalanine. These related compounds are widely cited and form the basis of many synthetic strategies.

The lack of specific studies detailing the use of the racemic "DL" form with the tert-butyl ester suggests that researchers may preferentially utilize the enantiomerically pure L- or D-forms for specific biological applications to ensure stereospecific interactions with biological targets. Furthermore, other ester protecting groups might be more commonly employed based on the specific requirements of the synthetic route.

Safety Operating Guide

Proper Disposal of H-DL-Phe-OtBu.HCl: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride), ensuring the safety of laboratory personnel and adherence to environmental regulations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Chemical Formula C13H20ClNO2[1]
Molecular Weight 257.76 g/mol [2][3]
Appearance White to off-white solid[2]
Storage Conditions 4°C, sealed storage, away from moisture[2]

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS and is considered to have no known physical or human health hazards.[1][4] However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn.

HazardPrecaution
Inhalation May cause respiratory tract irritation. Avoid breathing dust.[1]
Skin Contact May cause skin irritation. Wash off with soap and plenty of water.[1]
Eye Contact May cause eye irritation. Rinse immediately with plenty of water.[1]
Ingestion May be harmful if swallowed.[1]

Recommended personal protective equipment includes splash goggles, a full suit, a dust respirator, boots, and gloves.[1]

Disposal Procedures

Waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[1] As this compound is a halogenated organic compound due to the presence of chlorine, it requires specific disposal procedures.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.

Caption: Waste segregation workflow for this compound.

Step 2: Container Selection and Labeling

Choose a waste container that is in good condition and compatible with the chemical waste. The original container is often a suitable choice.[5]

  • Select a Container : Use a designated "Halogenated Waste" container.[6]

  • Labeling :

    • Clearly label the container with the words "Hazardous Waste" or "Waste".[6]

    • Identify the contents by writing the full chemical name: "Waste: DL-Phenylalanine tert-butyl ester hydrochloride". Do not use abbreviations or chemical formulas.[6]

    • If mixed with other halogenated solvents, list all components.[6]

    • Ensure the label is applied before or at the time the first drop of waste is added.[6]

Step 3: Waste Collection and Storage

  • Solid Waste : For small spills or residual amounts of solid this compound, use appropriate tools to place the material into a designated, labeled waste container.[1]

  • Liquid Waste : If this compound is in a solvent, it should be collected in a container designated for halogenated organic liquids.[6]

  • Storage :

    • Keep waste containers tightly closed at all times, except when actively adding waste.[6]

    • Store containers in a cool, dry, and well-ventilated area.[6]

    • Avoid accumulating excessive amounts of waste.[6]

Step 4: Final Disposal

Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all institutional, local, and national regulations for the disposal of halogenated chemical waste.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

EmergencyAction
Small Spill Use appropriate tools to put the spilled material into a convenient waste disposal container.[1]
Large Spill Use a shovel to place the spilled material into a convenient waste disposal container.[1]
Skin Contact Wash the affected area with soap and water.[6]
Eye Contact Flush eyes with water as a precaution.[1]
Inhalation Move to fresh air.[7]
Ingestion Clean mouth with water and drink plenty of water afterwards.[7]

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for H-DL-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling H-DL-Phe-OtBu.HCl, a phenylalanine derivative. Adherence to these procedural, step-by-step guidelines for personal protective equipment (PPE), operational handling, and disposal will minimize risk and support the integrity of your research.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Area of Protection Recommended PPE Material/Type Key Considerations
Hand Protection Chemical-resistant glovesNitrile or Butyl rubberInspect gloves for integrity before each use. Remove and replace gloves immediately if contaminated, torn, or punctured. Avoid skin contact by using proper glove removal technique.
Eye and Face Protection Safety glasses with side shields or GogglesPolycarbonate lensesIn situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Respiratory Protection Dust mask or respiratorN95 or higherRecommended when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. Ensure proper fit and NIOSH approval.
Body Protection Laboratory coatCotton or a flame-resistant blendA fully fastened lab coat should be worn to protect skin and clothing from potential contamination.
Foot Protection Closed-toe shoesLeather or other chemical-resistant materialShoes should fully cover the feet to protect against spills.

Occupational Exposure Limits

As of the latest safety data, specific occupational exposure limits (OELs) for this compound have not been established. In the absence of defined limits, it is imperative to handle this compound with the assumption that it may be harmful and to minimize exposure through engineering controls, administrative controls, and the consistent use of appropriate personal protective equipment.

Exposure Parameter Limit/Value Source/Recommendation
Occupational Exposure Limit (OEL) No data availableIt is recommended to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, from initial receipt to final waste management.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Compound Weigh Solid Compound Prepare Workspace->Weigh Compound Dissolve/Use Dissolve or Use in Experiment Weigh Compound->Dissolve/Use Clean Equipment Clean Glassware and Equipment Dissolve/Use->Clean Equipment Decontaminate Workspace Decontaminate Work Surface Clean Equipment->Decontaminate Workspace Doff PPE Doff PPE Correctly Decontaminate Workspace->Doff PPE Segregate Waste Segregate Chemical Waste Doff PPE->Segregate Waste Label Waste Label Waste Container Segregate Waste->Label Waste Store Waste Store in Designated Area Label Waste->Store Waste Dispose Waste Dispose via Certified Vendor Store Waste->Dispose Waste

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Phe-OtBu.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Phe-OtBu.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.